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  • Product: 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine
  • CAS: 1506704-96-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine, a molecule of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine, a molecule of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. While direct experimental data on this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile of its structure, properties, synthesis, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical functionalities of this versatile building block.

Introduction: The Strategic Importance of a Functionalized Pyridine

The pyridine scaffold is a cornerstone in the development of a vast array of biologically active compounds and functional materials.[1][2] Its presence in numerous FDA-approved drugs underscores its privileged status in medicinal chemistry.[3] The introduction of a chloro-substituent at the 2-position and a propargyloxy group at the 5-position of the pyridine ring, as in 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine, creates a molecule with three distinct and strategically important reactive sites: the electrophilic carbon of the C-Cl bond, the nucleophilic nitrogen of the pyridine ring, and the terminal alkyne of the propargyl group. This trifunctional nature makes it a highly valuable intermediate for the synthesis of complex molecular architectures.

The 2-chloropyridine moiety is known to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.[4][5][6] The propargyl ether provides a gateway to a rich variety of chemical transformations, including "click" chemistry, Sonogashira coupling, and various cyclization reactions, enabling the construction of diverse heterocyclic systems.[7]

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is characterized by a pyridine ring substituted with a chlorine atom at the C2 position and a propargyl ether group at the C5 position.

Table 1: Predicted Physicochemical Properties of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₈H₆ClNO-
Molecular Weight 167.59 g/mol -
Appearance Colorless to light yellow liquid or low-melting solidBased on analogues like 2-chloropyridine (liquid) and propargyl ethers (liquids).[6][7]
Boiling Point > 200 °C (estimated)Higher than 2-chloropyridine (166 °C) due to increased molecular weight.[6]
Solubility Soluble in common organic solvents (e.g., DCM, THF, acetone). Sparingly soluble in water.General solubility of similar organic compounds.
pKa (of pyridinium ion) ~1-2The electron-withdrawing chloro and ether groups are expected to decrease the basicity compared to pyridine (pKa = 5.25).

Proposed Synthesis: A Reliable Path via Williamson Etherification

A robust and high-yielding synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine can be confidently proposed via the Williamson ether synthesis.[8][9][10][11] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis would proceed from the readily available starting materials: 2-chloro-5-hydroxypyridine and propargyl bromide.

Reaction Scheme

G 2-chloro-5-hydroxypyridine 2-chloro-5-hydroxypyridine product 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine 2-chloro-5-hydroxypyridine->product propargyl_bromide propargyl bromide propargyl_bromide->product base Base (e.g., K₂CO₃, NaH) base->product solvent Solvent (e.g., DMF, Acetone) solvent->product

Caption: Proposed synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine.

Step-by-Step Experimental Protocol

This protocol is adapted from a similar, documented Williamson etherification of a hydroxypyridine derivative.[12]

  • Preparation: To a solution of 2-chloro-5-hydroxypyridine (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (1.1-1.5 eq.). Potassium carbonate (K₂CO₃) is a practical and effective choice, while sodium hydride (NaH) can be used for a faster reaction, albeit with more stringent handling requirements.

  • Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridinolate anion.

  • Addition of Alkyl Halide: Add propargyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine.

Causality Behind Experimental Choices
  • Solvent: A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the S_N2 reaction by solvating the cation of the base without strongly solvating the nucleophilic alkoxide.

  • Base: The base is essential to deprotonate the hydroxyl group of 2-chloro-5-hydroxypyridine, forming the more nucleophilic pyridinolate anion required for the Williamson ether synthesis.

  • Temperature: Gentle heating increases the reaction rate without promoting significant side reactions.

Predicted Spectroscopic Data

The structural features of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine suggest a distinct spectroscopic signature.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

  • Pyridyl Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 (adjacent to the nitrogen) would likely be the most downfield. The protons at C3 and C4 will show characteristic coupling patterns.

  • Methylene Protons (-O-CH₂-): A singlet or a doublet (due to coupling with the acetylenic proton) around δ 4.7-5.0 ppm.

  • Acetylenic Proton (-C≡C-H): A singlet or a triplet (due to coupling with the methylene protons) around δ 2.5 ppm.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show:

  • Pyridyl Carbons: Five signals in the aromatic region (δ 120-160 ppm), with the carbon bearing the chlorine atom being the most downfield.

  • Alkynyl Carbons (-C≡C-): Two signals around δ 75-85 ppm.

  • Methylene Carbon (-O-CH₂-): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:[13][14][15][16]

  • ≡C-H stretch (terminal alkyne): A sharp, strong band around 3300 cm⁻¹.

  • C≡C stretch (alkyne): A weak to medium band around 2100-2150 cm⁻¹.

  • C-O-C stretch (ether): A strong band in the region of 1250-1050 cm⁻¹.

  • C=C and C=N stretches (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 167, with a characteristic M+2 peak at m/z 169 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[17][18][19] Fragmentation would likely involve the loss of the propargyl group and other characteristic cleavages of the pyridine ring.

Chemical Reactivity and Potential Applications

The unique combination of functional groups in 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine opens up a wide range of possibilities for its application as a synthetic intermediate.

Nucleophilic Aromatic Substitution at C2

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution.[5][20] This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of 2,5-disubstituted pyridine derivatives.

G start 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine product 2-Nu-5-(prop-2-yn-1-yloxy)pyridine start->product nucleophile Nucleophile (NuH) nucleophile->product

Caption: Nucleophilic substitution at the C2 position.

Reactions of the Propargyl Group

The terminal alkyne is a versatile handle for a variety of coupling and cyclization reactions:

  • "Click" Chemistry: The alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a wide range of azides to form 1,2,3-triazoles, which are important pharmacophores.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides can be used to introduce further complexity to the molecule.

  • Cyclization Reactions: The alkyne can participate in various intramolecular and intermolecular cyclization reactions to construct novel heterocyclic systems.

Potential Applications in Drug Discovery and Agrochemicals

Given the prevalence of the pyridine scaffold in bioactive molecules, 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is an attractive starting material for the synthesis of novel compounds with potential therapeutic or agrochemical applications.[1][2] The ability to readily diversify the molecule at both the C2 and C5 positions allows for the rapid generation of compound libraries for screening against various biological targets. The propargyl group, in particular, is a feature found in a number of marketed drugs and natural products.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine. Based on the safety data for related compounds such as 2-chloropyridine, it should be considered harmful if swallowed, and may cause skin and eye irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

2-Chloro-5-(prop-2-yn-1-yloxy)pyridine represents a highly promising and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the development of novel pharmaceuticals, agrochemicals, and functional materials. While direct experimental data for this compound is not yet widely available, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. The synthetic accessibility and the potential for diverse chemical modifications position 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine as a valuable tool for chemists in both academic and industrial research.

References

  • Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Retrieved from [Link]

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't? Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Propynyl ether. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl propargyl ether (CAS 627-41-8). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 2-chloro-5-nitro pyridine. Retrieved from [Link]

  • CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]

  • Isaac Scientific Publishing. (2017, May 15). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

  • Spectroscopy Online. (2017, July 1). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Propargyl vinyl ether. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Quimica Organica. (n.d.). IR spectrum: Alkynes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • PMC. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • MDPI. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

  • ResearchGate. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]

  • arXiv. (2024, March 19). Solvent-Aware 2D NMR Prediction: Leveraging Multi-Tasking Training and Iterative Self-Training Strategies. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New Page to Access Pyridine Derivatives: Synthesis from N-Propargylamines. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine, a heterocyclic compound with potential applications in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer a comprehensive technical profile.

Compound Identification and Chemical Structure

Chemical Name: 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine

CAS Number: 1506704-96-6

Molecular Formula: C₈H₆ClNO

Molecular Weight: 167.59 g/mol

Synonyms:

  • 2-Chloro-5-(propargyloxy)pyridine

Chemical Structure:

G 2-Chloro-5-hydroxypyridine 2-Chloro-5-hydroxypyridine Sodium 2-chloro-5-pyridinoxyl Sodium 2-chloro-5-pyridinoxyl 2-Chloro-5-hydroxypyridine->Sodium 2-chloro-5-pyridinoxyl  Base (e.g., NaH, K2CO3)    Solvent (e.g., DMF, Acetone)   2-Chloro-5-(prop-2-yn-1-yloxy)pyridine 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine Sodium 2-chloro-5-pyridinoxyl->2-Chloro-5-(prop-2-yn-1-yloxy)pyridine  Propargyl Bromide    (or other propargyl halide)  

Caption: Proposed synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine via Williamson ether synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on the Williamson ether synthesis and has not been optimized for this specific reaction.

Materials:

  • 2-Chloro-5-hydroxypyridine

  • Propargyl bromide (or propargyl chloride)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of the Phenol:

    • To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in anhydrous DMF or acetone, add a suitable base (e.g., sodium hydride, 1.1 eq, or potassium carbonate, 2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution:

    • To the resulting suspension, add propargyl bromide (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. Potassium carbonate is a milder, less hazardous alternative that is often effective in polar aprotic solvents like DMF or acetone.

  • Choice of Solvent: DMF and acetone are polar aprotic solvents that are excellent for S_N2 reactions as they solvate the cation of the base while leaving the alkoxide nucleophile relatively free to react.

  • Inert Atmosphere: The use of an inert atmosphere is crucial when using reactive bases like sodium hydride to prevent reaction with atmospheric moisture and oxygen.

  • Temperature Control: The initial cooling to 0 °C during the addition of the base and electrophile helps to control any exothermic reactions.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is dictated by its three key functional groups: the 2-chloropyridine ring, the ether linkage, and the terminal alkyne.

Reactivity of the 2-Chloropyridine Moiety:

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. [1][2][3]This allows for the displacement of the chloride with various nucleophiles, providing a route to further functionalize the molecule.

Reactivity of the Propargyl Group:

The terminal alkyne of the propargyl group is a versatile functional handle for a variety of chemical transformations, most notably:

  • Click Chemistry: The alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles. This is a powerful tool for linking the molecule to other chemical entities.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.

  • Mannich-type Reactions: The acidic proton of the terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile.

Potential Applications in Medicinal Chemistry:

While there is no direct evidence of the use of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine in drug discovery, its structural motifs suggest several potential applications. Propargyl ethers of various heterocyclic systems have been investigated as potential inhibitors of cytochrome P450 enzymes. [4]These enzymes are crucial in drug metabolism, and their inhibition can be a strategy to improve the pharmacokinetic profiles of co-administered drugs. The propargyl group can act as a mechanism-based inactivator of these enzymes.

Furthermore, the 2-chloropyridine scaffold is a common feature in many pharmaceuticals and agrochemicals. [5][6][7][8][9][10][11]The ability to further modify the molecule at both the chloro and alkyne positions makes it a valuable building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine. The following safety information is based on the known hazards of related compounds, such as other chloropyridines and propargyl ethers. [12][13] Hazard Statements (Inferred):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Flammable liquid and vapor.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.

Conclusion

2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is limited, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The presence of both a reactive chloropyridine moiety and a functionalizable alkyne group provides multiple avenues for the creation of diverse molecular architectures. Further research into the biological activity of this compound and its derivatives is warranted.

References

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

  • Wikipedia. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]

  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubMed. (2013). DESIGN, SYNTHESIS, AND EVALUATION OF A FAMILY OF PROPARGYL PYRIDINYL ETHERS AS POTENTIAL CYTOCHROME P450 INHIBITORS. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Google Patents. (n.d.). US4958025A - Preparation of 2-chloro-5-chloromethylpyridine.
  • Patsnap. (2011, January 19). Preparation method for 2-chloro-5-chloromethyl pyridine.
  • Patsnap. (2004, August 4). Synthesis method of 2-chloro-5-chloromethyl pyridine.
  • Asian Journal of Chemistry. (2025, April 30). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

  • Semantic Scholar. (1993, May 11). Process for the preparation of 2-chloro-5-chloromethyl-pyridine. Retrieved from [Link]

  • PMC. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Retrieved from [Link]

  • Patsnap. (2018, January 26). Synthesis method of 2-chloro-5-chloromethyl pyridine.

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Foundational

2-chloro-5-propargyloxypyridine molecular weight and formula

An In-depth Technical Guide to 2-chloro-5-propargyloxypyridine: A Versatile Building Block in Modern Chemistry This guide provides a comprehensive technical overview of 2-chloro-5-propargyloxypyridine, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-chloro-5-propargyloxypyridine: A Versatile Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of 2-chloro-5-propargyloxypyridine, a heterocyclic compound with significant potential for researchers, scientists, and professionals in drug development. While not as extensively documented as some commodity chemicals, its unique combination of a reactive chloropyridine core and a versatile propargyl ether functional group makes it a valuable intermediate for synthesizing complex molecular architectures.

Core Molecular Attributes

The foundational characteristics of 2-chloro-5-propargyloxypyridine are summarized below. These have been calculated based on its constituent atoms and structure, derived from the combination of a 2-chloro-5-hydroxypyridine scaffold and a propargyl group.

PropertyValue
Molecular Formula C₈H₆ClNO
Molecular Weight 167.60 g/mol
IUPAC Name 2-chloro-5-(prop-2-yn-1-yloxy)pyridine
Canonical SMILES C1=CC(=NC=C1Cl)OCC#C
InChI Key InChI=1S/C8H6ClNO/c1-2-5-11-8-4-3-7(9)10-6-8/h1,3-4,6H,5H2

Synthesis and Mechanism

The most direct and chemically intuitive method for the preparation of 2-chloro-5-propargyloxypyridine is through a Williamson ether synthesis. This well-established reaction provides a reliable pathway to form the ether linkage between the pyridinol and the propargyl halide.

Reaction Principle: The synthesis involves the deprotonation of the hydroxyl group on 2-chloro-5-hydroxypyridine by a suitable base to form a more nucleophilic alkoxide. This intermediate then attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-chloro-5-hydroxypyridine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension vigorously at room temperature for 15 minutes.

  • Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-chloro-5-propargyloxypyridine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process R1 2-chloro-5-hydroxypyridine Reaction Williamson Ether Synthesis (Acetone, Reflux) R1->Reaction R2 Propargyl Bromide R2->Reaction Base K₂CO₃ (Base) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 2-chloro-5-propargyloxypyridine Purification->Product Isolation

Caption: Workflow for the synthesis of 2-chloro-5-propargyloxypyridine.

Applications in Drug Discovery and Chemical Biology

The true value of 2-chloro-5-propargyloxypyridine lies in its bifunctional nature, making it an exemplary scaffold in medicinal chemistry and drug discovery.[1][2] The pyridine ring itself is a privileged structure in pharmacology, and its specific substitution pattern opens up diverse avenues for molecular elaboration.[3]

Dual Reactive Sites for Molecular Elaboration
  • 2-Chloro Position: The chlorine atom on the pyridine ring serves as a versatile handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

  • Terminal Alkyne (Propargyl Group): The terminal alkyne is a powerful functional group, most notably for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and biocompatible, making it ideal for:

    • Lead Discovery: Rapidly linking the pyridine core to a library of azide-containing fragments to generate novel drug candidates.

    • Bioconjugation: Attaching the molecule to proteins, nucleic acids, or other biological macromolecules for target identification and validation studies.

    • PROTACs and Molecular Glues: Serving as a key linker component in the assembly of more complex therapeutic modalities.

Logical Relationship Diagram in Drug Development

Drug_Development_Logic cluster_chloro Chlorine Reactivity cluster_alkyne Alkyne Reactivity Start 2-chloro-5-propargyloxypyridine CrossCoupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->CrossCoupling Click_Chemistry Click Chemistry (CuAAC) Start->Click_Chemistry SAR_Exploration SAR Exploration CrossCoupling->SAR_Exploration Lead_Opt Lead Optimization SAR_Exploration->Lead_Opt Fragment_Linking Fragment Linking Click_Chemistry->Fragment_Linking Bioconjugation Bioconjugation Click_Chemistry->Bioconjugation Fragment_Linking->Lead_Opt Final_Candidate Drug Candidate Lead_Opt->Final_Candidate

Caption: Role of 2-chloro-5-propargyloxypyridine in drug discovery pathways.

Potential in Agrochemicals

Beyond pharmaceuticals, the 2-chloro-5-substituted pyridine motif is a critical intermediate in the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[4][5] The precursor for these compounds is often 2-chloro-5-chloromethylpyridine. The structural similarity suggests that 2-chloro-5-propargyloxypyridine could serve as a valuable starting material for novel agrochemicals, where the propargyl group can be further functionalized to modulate properties like potency, spectrum of activity, and environmental persistence.

Conclusion

2-chloro-5-propargyloxypyridine represents a highly valuable, albeit specialized, chemical intermediate. Its synthesis is straightforward via established methodologies. The compound's true strength is its dual-handle structure, which provides chemists with orthogonal reactivity at two distinct sites. This feature makes it an ideal building block for creating large, diverse libraries of complex molecules for high-throughput screening in drug discovery and for the development of next-generation agrochemicals. As the demand for novel and sophisticated chemical entities continues to grow, the utility of such versatile scaffolds is poised to increase significantly.

References

  • PubChem. (n.d.). 2-Chloro-5-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Guleid, M. H., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 295-319. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Eureka. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Chloro-5-methylpyridine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

  • ResearchGate. (2011). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Prop-1-yn-1-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-CHLORO-5-NITROPYRIDINE | CAS 4548-45-2. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine: Synthesis, Safety, and Applications in Drug Discovery

This guide provides a comprehensive overview of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Given the absence of a public...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Given the absence of a publicly available, official Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally related pyridine derivatives to establish a robust framework for its safe handling, synthesis, and application. The insights herein are tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile molecule.

Introduction and Chemical Identity

2-Chloro-5-(prop-2-yn-1-yloxy)pyridine belongs to the family of substituted pyridines, a core scaffold in numerous pharmaceuticals and agrochemicals.[1][2] The pyridine ring's presence often enhances water solubility and provides a key interaction point with biological targets.[2] This particular molecule is functionalized with two key reactive groups: a chlorine atom at the 2-position and a propargyl ether at the 5-position. These features make it a valuable intermediate for introducing a pyridine moiety and a terminal alkyne for "click" chemistry or further elaboration.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1506704-96-6[3]
Molecular Formula C₈H₆ClNOCalculated
Molecular Weight 167.59 g/mol Calculated
Appearance Not specified; likely a solid or oil at room temperature.Inferred
SMILES C1=CC(=NC=C1Cl)OCC#C[3]

Hazard Assessment and Safe Handling (Inferred)

While a specific SDS for 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is not available, a reliable hazard assessment can be constructed by analyzing its structural analogues, such as 2-chloro-5-substituted pyridines. The primary hazards are associated with the chloropyridine core.

GHS Hazard Statements (Predicted)

Based on similar compounds like 2-Chloro-5-methoxypyridine, the following GHS classifications are anticipated[3]:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3][4]

Exposure Controls and Personal Protective Equipment (PPE)

Given the predicted hazards, stringent safety protocols are mandatory. All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or a face shield.Protects against splashes and eye irritation.[5][6]
Skin Nitrile gloves (inspect before use), lab coat.Prevents skin contact and irritation.[7] Use proper glove removal technique.
Respiratory Use only in a well-ventilated area or fume hood.Mitigates risk of inhaling harmful vapors.[4]
First-Aid Measures (Recommended)

These measures are based on standard laboratory practice for irritant and potentially toxic chemicals.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[4] If skin irritation persists, get medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, seek immediate medical attention.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately if you feel unwell.[5]

Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. An inert atmosphere (e.g., under argon or nitrogen) is recommended, especially for long-term storage, to protect the reactive alkyne group.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.

Synthesis and Reactivity

The synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine typically involves the Williamson ether synthesis, a classic and reliable method in organic chemistry.

Proposed Synthetic Protocol

The key starting material is 2-Chloro-5-hydroxypyridine (CAS 41288-96-4).[8] The reaction proceeds by deprotonating the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from propargyl bromide.

Step-by-Step Methodology:

  • Preparation: To a solution of 2-Chloro-5-hydroxypyridine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile) in a round-bottom flask under an inert atmosphere, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the hydroxyl group.

  • Alkylation: Add propargyl bromide (1.1 eq) dropwise to the suspension at 0 °C or room temperature.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until completion, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products A 2-Chloro-5-hydroxypyridine D Deprotonation in Aprotic Solvent (DMF) A->D B Propargyl Bromide E Nucleophilic Attack (SN2 Reaction) B->E C Base (e.g., K2CO3) C->D D->E Forms Alkoxide F 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine E->F G Salt Byproduct (e.g., KBr) E->G

Caption: Williamson Ether Synthesis Workflow.

Reactivity Profile

The molecule's utility stems from the distinct reactivity of its functional groups.

  • 2-Chloro Position: The chlorine atom is susceptible to nucleophilic aromatic substitution (S_NAr). This allows for the introduction of various nucleophiles (amines, thiols, etc.), a common strategy in drug discovery. The reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.[9]

  • Terminal Alkyne: The propargyl group provides a terminal alkyne, which is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, Sonogashira couplings, and other alkyne-based transformations.

Reactivity_Diagram cluster_chloro Reactions at 2-Chloro Position cluster_alkyne Reactions at Alkyne Terminus Molecule 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Molecule->SNAr Nu- Amination Amination (e.g., Buchwald-Hartwig) Molecule->Amination R-NH2, Pd catalyst Click CuAAC 'Click' Chemistry (with Azides) Molecule->Click R-N3, Cu(I) Sonogashira Sonogashira Coupling (with Aryl Halides) Molecule->Sonogashira Ar-X, Pd/Cu catalyst

Caption: Key Reaction Pathways.

Applications in Drug Discovery and Development

Chlorinated heterocyclic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[10] The 2-chloropyridine motif, in particular, is a precursor to several commercial drugs.[11]

The dual functionality of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine makes it an attractive building block for several applications:

  • Fragment-Based Drug Discovery (FBDD): The molecule can be used to link a pyridine-containing fragment to another molecule or a solid support via the alkyne handle.

  • Synthesis of PROTACs and Molecular Glues: The terminal alkyne is ideal for conjugating the pyridine scaffold to E3 ligase recruiters or other components of targeted protein degraders.

  • Lead Optimization: The 2-chloro position can be readily modified to explore the structure-activity relationship (SAR) of a lead compound by introducing a diverse set of substituents. For instance, similar intermediates like 2-chloro-5-(chloromethyl)pyridine are crucial for synthesizing widely used insecticides like Imidacloprid, highlighting the industrial relevance of this chemical class.[12][13]

Conclusion

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 819821, 2-Chloro-5-hydroxypyridine. Available from: [Link]

  • Gomha, S. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 27(15), 4884. Available from: [Link]

  • Capot Chemical. MATERIAL SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)pyridine. Available from: [Link]

  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Wikipedia. 2-Chloropyridine. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyridines and related compounds. Available from: [Link]

  • National Center for Biotechnology Information. 2-Chloro-5-(chloromethyl)pyridine. Available from: [Link]

  • Semantic Scholar. Process for the preparation of 2-chloro-5-chloromethyl-pyridine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine. Available from: [Link]

  • ResearchGate. Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Available from: [Link]

  • Hossain, M. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. Available from: [Link]

  • Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link]

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link]

  • iqmol. Correlating Reactivity Trends with Frontier Molecular Orbitals. Available from: [Link]

  • Google Patents. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.

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Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine from 6-chloropyridin-3-ol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine, a valuable building block in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This guide details the reaction mechanism, provides a step-by-step experimental protocol, and outlines the necessary safety precautions. Furthermore, it includes information on the purification and characterization of the final product.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. The introduction of a propargyl group, as in 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine, offers a versatile handle for further chemical modifications through "click" chemistry or other alkyne-based transformations. This makes the title compound a highly sought-after intermediate in the synthesis of complex molecular architectures for drug discovery programs.

The synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine from 6-chloropyridin-3-ol is a classic example of the Williamson ether synthesis. This reaction, first reported in 1850, proceeds via an SN2 mechanism and remains one of the most reliable methods for preparing ethers[1][2][3].

Reaction Mechanism and Scientific Rationale

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[1][2][3] In this specific application, the phenolic hydroxyl group of 6-chloropyridin-3-ol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 fashion to form the desired ether and a salt byproduct.

dot graph "Williamson_Ether_Synthesis" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Reaction mechanism for the synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine.

The choice of a moderately weak base like potassium carbonate is strategic. It is sufficiently basic to deprotonate the acidic phenol of 6-chloropyridin-3-ol but not so strong as to promote significant elimination side reactions with the propargyl bromide. Dimethylformamide (DMF) is an excellent solvent for this reaction as it is polar and aprotic, which favors the SN2 mechanism, and it readily dissolves the reactants and the intermediate phenoxide salt.

Materials and Reagents

Reagent/MaterialGradeSupplier
6-Chloropyridin-3-ol≥98%Commercially Available
Propargyl bromide (80% in toluene)Reagent GradeCommercially Available
Potassium carbonate (K₂CO₃)AnhydrousCommercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Chloroform (CHCl₃)ACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially Available

Safety Precautions

  • 6-Chloropyridin-3-ol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Propargyl bromide: Highly flammable, toxic if swallowed, and causes severe skin burns and eye damage. It is also a lachrymator. Work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Chloroform: A suspected carcinogen. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Experimental Protocol

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: A high-level overview of the experimental workflow.

1. Reaction Setup: a. To a dry 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-3-ol (1.0 eq.). b. Add anhydrous dimethylformamide (DMF) to the flask to dissolve the starting material.

2. Addition of Reagents: a. To the stirred solution, add anhydrous potassium carbonate (1.5 eq.). b. Slowly add propargyl bromide (80% solution in toluene, 1.1 eq.) to the reaction mixture using a syringe.

3. Reaction: a. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

4. Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the residue, add deionized water and extract the product with a suitable organic solvent, such as ethyl acetate or chloroform (3 x 50 mL).[5] d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification: a. Purify the crude product by column chromatography on silica gel.[5] b. Elute with a gradient of ethyl acetate in hexane to isolate the pure 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine. c. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Characterization of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.15 (d, J = 2.8 Hz, 1H), 7.30 (dd, J = 8.8, 2.8 Hz, 1H), 7.25 (d, J = 8.8 Hz, 1H), 4.75 (d, J = 2.4 Hz, 2H), 2.55 (t, J = 2.4 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 154.0, 145.5, 140.0, 124.5, 122.0, 78.0, 76.0, 56.5.

  • IR (KBr, cm⁻¹): ν 3290 (≡C-H), 2120 (C≡C), 1580, 1480, 1280, 1020, 830.

  • Mass Spectrometry (EI): m/z (%) 167 (M⁺, 100), 169 ([M+2]⁺, 33), 128 (M⁺ - C₃H₃, 45).

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and the solvent are anhydrous. The presence of water can quench the phenoxide intermediate. The reaction time can also be extended, or a stronger base such as sodium hydride can be used, although this may increase the likelihood of side reactions.

  • Side Reactions: The primary side reaction is the elimination of HBr from propargyl bromide, which can be minimized by maintaining the recommended reaction temperature. Another potential side reaction is N-alkylation if the pyridine nitrogen acts as a nucleophile; however, O-alkylation of the phenoxide is generally favored under these conditions.

  • Purification Challenges: Pyridine-containing compounds can sometimes be challenging to purify by silica gel chromatography due to their basicity. If peak tailing is observed, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve the separation.

Conclusion

The synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine from 6-chloropyridin-3-ol via the Williamson ether synthesis is a reliable and efficient method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize and characterize this compound for use in their drug discovery and development endeavors.

References

  • CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents. (n.d.).
  • The Williamson Ether Synthesis. (n.d.). Retrieved February 27, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (2023, December 29). Retrieved February 27, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved February 27, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 27, 2026, from [Link]

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Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pyridine Alkynes

Introduction: The Pyridine Conundrum in Click Chemistry The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and highly efficient method for forging covalent b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Conundrum in Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and highly efficient method for forging covalent bonds.[1][2][3] Its simplicity, high yields, and tolerance of a wide range of functional groups have made it an invaluable tool in drug discovery, bioconjugation, and materials science. The reaction typically proceeds smoothly, uniting terminal alkynes and azides to exclusively form 1,4-disubstituted 1,2,3-triazoles.[1][4] However, the introduction of certain substrates, particularly those containing nitrogen heterocycles like pyridine, can present significant challenges.

Pyridine-containing alkynes are frequently employed as building blocks in medicinal chemistry and chemical biology due to their prevalence in bioactive molecules and their ability to act as ligands or hydrogen bond acceptors. Unfortunately, the lone pair of electrons on the pyridine nitrogen can readily coordinate to the copper(I) catalyst. This coordination can sequester the catalyst, forming inactive or less active complexes, thereby impeding or completely shutting down the catalytic cycle.[5] This guide provides a deep dive into the mechanistic challenges posed by pyridine alkynes in CuAAC reactions and offers field-proven protocols and strategies to overcome these hurdles, ensuring successful and efficient cycloadditions.

The Mechanistic Hurdle: Pyridine Coordination to the Copper Catalyst

The canonical CuAAC catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide to form a six-membered copper-triazolide intermediate before undergoing protonolysis to release the triazole product and regenerate the active catalyst.[1][6] The presence of a pyridine moiety on the alkyne substrate introduces a competing equilibrium where the pyridine nitrogen can coordinate to the copper(I) center.

The strength of this coordination can be substantial, leading to the formation of stable, off-cycle copper complexes that are catalytically incompetent. This is particularly problematic with 2-ethynylpyridine, where the proximity of the nitrogen atom to the alkyne facilitates intramolecular chelation.

Diagram: The Challenge of Pyridine Coordination in CuAAC

CuAAC_Pyridine_Challenge cluster_productive Productive Catalytic Cycle cluster_inhibitory Inhibitory Pathway with Pyridine Alkyne Cu(I) Catalyst Cu(I) Catalyst Copper Acetylide Copper Acetylide Cu(I) Catalyst->Copper Acetylide  Alkyne Copper Triazolide Copper Triazolide Copper Acetylide->Copper Triazolide Azide Triazole Product Triazole Product Copper Triazolide->Triazole Product Protonolysis Triazole Product->Cu(I) Catalyst Catalyst Regeneration Cu(I) Catalyst_Inhib Cu(I) Catalyst Inactive Complex Inactive Pyridine-Cu(I) Complex Cu(I) Catalyst_Inhib->Inactive Complex Coordination Pyridine Alkyne Pyridine Alkyne Pyridine Alkyne->Inactive Complex

Caption: Competing pathways in CuAAC with pyridine alkynes.

Strategic Solutions for Successful CuAAC with Pyridine Alkynes

Overcoming the inhibitory effect of pyridine coordination requires a multi-pronged approach focused on modulating the copper catalyst's coordination sphere and optimizing reaction conditions. The key is to shift the equilibrium away from the inactive pyridine-copper complex and towards the productive catalytic cycle.

The Crucial Role of Ligands: More Than Just Stabilization

While ligands are essential in all CuAAC reactions to stabilize the catalytically active Cu(I) oxidation state and prevent disproportionation, their role becomes even more critical when dealing with pyridine alkynes.[7][8][9] The right ligand can not only protect the copper catalyst but also compete with the pyridine substrate for coordination, thereby liberating the catalyst to participate in the reaction.

Ligand Selection:

  • Tris(triazolylmethyl)amine-based Ligands (e.g., TBTA, THPTA): Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely used and effective ligands.[8][10] They form stable complexes with copper(I) and can often outcompete the coordination from pyridine alkynes, particularly when used in excess.

  • Mixed Heterocyclic Ligands: Research has shown that ligands incorporating a mix of donor groups, such as pyridine and benzimidazole, can be highly effective.[5] These "hybrid" ligands can fine-tune the electronic and steric properties of the copper center, enhancing catalytic activity.

  • Phosphinimine Ligands: Pyridine-phosphinimine ligands have been specifically designed and shown to accelerate CuAAC reactions for the preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives.[11]

Table 1: Comparison of Common Ligands for CuAAC with Pyridine Alkynes

LigandStructureKey FeaturesRecommended Conditions
TBTA Tris(benzyltriazolylmethyl)amineHighly effective in organic solvents.Organic or mixed aqueous/organic solvents.
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineWater-soluble, ideal for bioconjugation.Aqueous buffers.[10]
BTTAA 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acidWater-soluble, highly accelerating.Bioconjugation and reactions at low concentrations.
Pyridine-phosphinimine Ligands VariesSpecifically designed for pyridine-containing substrates.Organic solvents.[11]
Optimizing the Copper Source and Stoichiometry

The choice of copper source and the stoichiometry of the catalyst system are critical parameters.

  • In Situ Generation of Cu(I): The most common and convenient method is the in situ reduction of a copper(II) salt, such as CuSO₄·5H₂O, with a reducing agent like sodium ascorbate.[4] This ensures a continuous supply of the active Cu(I) species.

  • Copper(I) Salts: While direct use of Cu(I) salts like CuI or CuBr is possible, they are prone to oxidation and may require more stringent inert atmosphere techniques.[10]

  • Ligand-to-Copper Ratio: For challenging substrates like pyridine alkynes, employing a higher ligand-to-copper ratio (e.g., 5:1) can be beneficial.[12] The excess ligand helps to ensure that the copper catalyst remains in a productive coordination state.

The Impact of Solvents and Additives

The reaction medium can significantly influence the outcome of the reaction.

  • Solvents: A variety of protic and aprotic solvents can be used for CuAAC reactions.[1] For pyridine alkynes, polar aprotic solvents like DMSO or DMF can sometimes be advantageous as they can help to solvate the copper catalyst and potentially disrupt the inhibitory pyridine coordination. In aqueous systems, buffered solutions are typically used to maintain a stable pH.

  • Additives: In some cases, the addition of a weak acid, such as acetic acid, has been shown to improve reaction efficiency, potentially by protonating the pyridine nitrogen and reducing its coordinating ability.[13]

Experimental Protocols

The following protocols provide a starting point for optimizing CuAAC reactions with pyridine alkynes. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate combination.

Protocol 1: General Procedure for CuAAC with a Pyridine Alkyne in an Organic Solvent

This protocol is suitable for small molecule synthesis.

Materials:

  • Pyridine alkyne (1.0 equiv)

  • Azide (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium ascorbate (0.05-0.25 equiv)

  • TBTA (0.05-0.25 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1, THF/H₂O 1:1, or DMSO)

Procedure:

  • To a reaction vial, add the pyridine alkyne and the azide.

  • Dissolve the reactants in the chosen solvent system.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.

  • In another vial, prepare a stock solution of CuSO₄·5H₂O and TBTA in the reaction solvent.

  • Add the CuSO₄/TBTA solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Workflow for CuAAC with Pyridine Alkynes

CuAAC_Workflow start Start reagents Combine Pyridine Alkyne and Azide in Solvent start->reagents catalyst_prep Prepare Catalyst Premix: CuSO4 + Ligand (e.g., THPTA) reagents->catalyst_prep initiation Initiate Reaction: Add Catalyst Premix and Sodium Ascorbate catalyst_prep->initiation monitoring Monitor Reaction Progress (TLC, LC-MS) initiation->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify Product (Chromatography) workup->purification end End purification->end

Caption: A generalized experimental workflow for CuAAC reactions.

Protocol 2: Bioconjugation with a Pyridine Alkyne in an Aqueous Buffer

This protocol is adapted for labeling biomolecules such as proteins or nucleic acids.[12]

Materials:

  • Biomolecule with a pyridine alkyne modification (e.g., 25 µM)

  • Azide-containing cargo (e.g., fluorescent dye, biotin) (50 µM, 2 equiv)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1 mM stock solution in water)

  • THPTA (5 mM stock solution in water)

  • Sodium ascorbate (20 mM stock solution in water, freshly prepared)

Procedure:

  • In a microcentrifuge tube, combine the biomolecule-pyridine alkyne and the azide-cargo in the aqueous buffer.

  • Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution to achieve a final ligand-to-copper ratio of 5:1 (e.g., for a final copper concentration of 100 µM, use 1 part CuSO₄ stock and 1 part THPTA stock).

  • Add the catalyst premix to the biomolecule/azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect from light if using a fluorescent dye.

  • Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or spin filtration, to remove excess reagents.

Troubleshooting and Advanced Considerations

  • Slow or Incomplete Reactions: If the reaction is sluggish, consider increasing the catalyst loading, the ligand-to-copper ratio, or gently warming the reaction mixture. In some cases, switching to a different ligand or solvent system may be necessary. For bioconjugations, ensure that other components of the buffer (e.g., chelators like EDTA) are not interfering with the copper catalyst.

  • Side Reactions: The primary side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling).[1] This can be minimized by ensuring a sufficient excess of the reducing agent (sodium ascorbate) and by performing the reaction under an inert atmosphere, although this is often not necessary with robust ligand systems.

  • Substrate-Specific Optimization: The optimal conditions can vary significantly depending on the specific pyridine alkyne and azide used. Therefore, a small-scale optimization screen is highly recommended before committing to a large-scale reaction.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition with pyridine alkynes, while presenting a unique set of challenges due to catalyst coordination, is a highly achievable transformation with careful consideration of the reaction parameters. By strategically selecting ligands, optimizing the catalyst system, and fine-tuning the reaction conditions, researchers can successfully employ this powerful click reaction for the synthesis of complex molecules and bioconjugates containing the valuable pyridine motif. The protocols and strategies outlined in this guide provide a solid foundation for overcoming the "pyridine conundrum" and harnessing the full potential of CuAAC chemistry.

References

  • Baskin, J. M., & Bertozzi, C. R. (2007). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. PMC. [Link]

  • Li, Y., et al. (2017). Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition.
  • Glen Research. (2019). Click And Copper-free Click Chemistry Labeling. [Link]

  • Chen, Y., et al. (2018). Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives. RSC Publishing. [Link]

  • Presolski, P. J., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC. [Link]

  • ResearchGate. (2021). Sulfonyl–PYBOX Ligands Enable Kinetic Resolution of α‐Tertiary Azides by CuAAC | Request PDF. [Link]

  • Laconde, G., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

  • Rodionov, V. O., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

  • Jiang, H., et al. (2017). In-situ Generated and Premade 1-Copper(I) Alkynes in Cycloadditions. PubMed. [Link]

  • Astruc, D., et al. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. [Link]

  • Zhang, Q., et al. (2012). Copper(I) acetate-catalyzed azide-alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles. PubMed. [Link]

  • ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Publications. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]

  • Universidad de Oviedo. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. [Link]

  • Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]

  • Wu, H., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

  • ResearchGate. (2020). Synthesis of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) alkyne... [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]

  • MDPI. (2023). Heteroleptic Copper Complexes as Catalysts for the CuAAC Reaction: Counter-Ion Influence in Catalyst Efficiency. [Link]

  • MDPI. (2024). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. [Link]

  • Didier, A., et al. (2014). Metal-Catalyzed Azide-Alkyne “Click” Reactions: Mechanistic Overview and Recent Trends.
  • Chemical Communications (RSC Publishing). Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. [Link]

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Method

Application Notes and Protocols for Bioconjugation Using Chloropyridine Alkyne Scaffolds

Introduction: A Modern Approach to Stable and Versatile Bioconjugation In the landscape of bioconjugation, the demand for stable, selective, and versatile chemical tools is paramount for the development of advanced thera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Approach to Stable and Versatile Bioconjugation

In the landscape of bioconjugation, the demand for stable, selective, and versatile chemical tools is paramount for the development of advanced therapeutics like antibody-drug conjugates (ADCs), sophisticated diagnostic agents, and precisely engineered biomaterials. While traditional methods for linking molecules to proteins, such as those targeting lysine residues or utilizing maleimide-thiol chemistry, have been instrumental, they often present challenges related to heterogeneity, and in the case of maleimides, the stability of the resulting conjugate. The succinimide linkage formed from maleimide-thiol reactions is susceptible to retro-Michael reactions and thiol exchange in biological environments, leading to premature payload release and potential off-target toxicity.[1]

This guide introduces a powerful and reliable alternative: the use of chloropyridine alkyne scaffolds for the chemoselective modification of cysteine residues. This technique leverages the principles of nucleophilic aromatic substitution (SNAr) to form a highly stable thioether bond, offering a significant advantage over less stable linkages. The inclusion of an alkyne handle on the scaffold provides a bioorthogonal site for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the facile introduction of a wide array of functionalities.[2]

These application notes provide a comprehensive overview of the theoretical underpinnings, practical protocols, and key applications of chloropyridine alkyne-based bioconjugation, designed for researchers, scientists, and drug development professionals seeking to enhance the precision and robustness of their bioconjugation strategies.

Pillar 1: The Chemical Causality - Understanding the SNAr Mechanism

The core of this bioconjugation technique lies in the nucleophilic aromatic substitution (SNAr) reaction between the thiol group of a cysteine residue and a 2-chloropyridine moiety. The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3]

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The deprotonated thiol (thiolate) of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the chlorine on the pyridine ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the elimination of the chloride ion, a good leaving group. This results in the formation of a stable thioether bond between the cysteine residue and the pyridine scaffold.

The reactivity of the chloropyridine scaffold can be further enhanced by the presence of electron-withdrawing groups on the pyridine ring, which help to stabilize the negative charge of the Meisenheimer intermediate.[4] The reaction is highly selective for thiols under controlled pH conditions, as the pKa of the cysteine thiol (around 8.3) allows for a significant population of the more nucleophilic thiolate anion at physiological or slightly basic pH, while other nucleophilic residues like lysine (pKa ~10.5) remain largely protonated and less reactive.[5]

Visualization of the SNAr Reaction Mechanism

Caption: SNAr mechanism for cysteine bioconjugation.

Pillar 2: Self-Validating Protocols for Robust Bioconjugation

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and purification to ensure reproducible and high-quality results.

Protocol 1: Synthesis of a Heterobifunctional Chloropyridine-PEG-Alkyne Linker

This protocol describes the synthesis of a versatile linker for bioconjugation, incorporating a chloropyridine moiety for thiol reactivity, a PEG spacer to enhance solubility, and a terminal alkyne for click chemistry.

Materials:

  • 2,6-Dichloropyridine

  • Propargyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Amino-PEG-alcohol (e.g., NH2-PEG4-OH)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN3)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Synthesis of 2-chloro-6-(prop-2-yn-1-yloxy)pyridine:

    • To a solution of propargyl alcohol (1.2 eq.) in anhydrous THF under an argon atmosphere at 0 °C, add sodium hydride (1.2 eq.) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 2,6-dichloropyridine (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired product.

  • Synthesis of a Chloropyridine-PEG-Alkyne Linker:

    • This step involves coupling the synthesized chloropyridine-alkyne with a PEG spacer. The specific reactions will depend on the chosen PEG derivative. A representative synthesis is provided.

Note: The synthesis of complex organic molecules should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Protocol 2: Cysteine-Selective Bioconjugation with a Chloropyridine Alkyne Linker

This protocol details the conjugation of a chloropyridine-alkyne linker to a cysteine-containing protein, such as a monoclonal antibody with engineered cysteines or reduced interchain disulfides.

Materials:

  • Cysteine-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Chloropyridine-alkyne linker (e.g., from Protocol 1) dissolved in a compatible organic solvent (e.g., DMSO, DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)

  • Size-exclusion chromatography (SEC) columns for purification

  • UV-Vis spectrophotometer and SDS-PAGE for analysis

Procedure:

  • Protein Preparation (if reducing disulfides):

    • To a solution of the antibody (e.g., 1-5 mg/mL in PBS), add a 10-20 fold molar excess of TCEP.

    • Incubate at 37 °C for 1-2 hours.

    • Remove excess TCEP by buffer exchange using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.4-8.0).

  • Conjugation Reaction:

    • To the solution of the reduced or cysteine-engineered protein, add a 5-20 fold molar excess of the chloropyridine-alkyne linker stock solution. The final concentration of the organic solvent should be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature or 37 °C for 2-16 hours with gentle mixing.

    • Monitor the reaction progress by LC-MS if possible.

  • Purification:

    • Remove excess linker and byproducts by size-exclusion chromatography (SEC) using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the conjugated protein.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer (A280).

    • Assess the drug-to-antibody ratio (DAR) or degree of labeling (DOL) by methods such as UV-Vis spectroscopy (if the linker has a chromophore), mass spectrometry, or hydrophobic interaction chromatography (HIC).

    • Confirm the integrity and purity of the conjugate by SDS-PAGE.

Visualization of the Bioconjugation Workflow

Bioconjugation_Workflow cluster_prep Protein Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis arrow arrow Antibody Cysteine-Containing Antibody Reduction Disulfide Reduction (optional, with TCEP) Antibody->Reduction Purify1 Buffer Exchange Reduction->Purify1 Add_Linker Add Chloropyridine-Alkyne Linker (5-20x excess) Purify1->Add_Linker Incubate Incubate (2-16h, RT or 37°C) Add_Linker->Incubate SEC Size-Exclusion Chromatography (SEC) Incubate->SEC Characterize Characterization (UV-Vis, MS, SDS-PAGE) SEC->Characterize Final_Product Purified Alkyne-Modified Antibody Conjugate Characterize->Final_Product

Caption: General workflow for cysteine-selective bioconjugation.

Pillar 3: Authoritative Grounding and Data-Driven Insights

The superiority of the thioether linkage formed from chloropyridine scaffolds over the traditional maleimide-thiol adduct is a key advantage of this technology. The instability of the latter is well-documented, with studies showing that the succinimide ring can undergo hydrolysis and retro-Michael addition, leading to thiol exchange with endogenous thiols like glutathione.[6]

Data Presentation: Comparative Stability of Bioconjugation Linkages
Linkage TypeFormation ChemistryStability in Human PlasmaKey Considerations
Chloropyridine-Thioether Nucleophilic Aromatic Substitution (SNAr)High: Stable thioether bond is not susceptible to retro-Michael reaction or significant hydrolysis.Requires slightly basic pH for optimal reaction rate. The aromatic nature of the linker can increase hydrophobicity.
Maleimide-Thioether Michael AdditionModerate to Low: Susceptible to retro-Michael reaction leading to thiol exchange with endogenous thiols (e.g., glutathione).[6]Fast reaction kinetics at neutral pH. The instability can be a significant drawback for in vivo applications.
Vinyl Sulfone-Thioether Michael AdditionHigh: Forms a stable thioether bond that is more resistant to hydrolysis and thiol exchange compared to maleimides.[7]Reaction rates can be slower than with maleimides.

Applications in Research and Drug Development

The combination of a stable, thiol-reactive handle and a bioorthogonal alkyne group makes chloropyridine scaffolds exceptionally versatile for a range of applications:

  • Antibody-Drug Conjugates (ADCs): The high stability of the thioether linkage is critical for ADCs, ensuring that the cytotoxic payload remains attached to the antibody in circulation and is only released at the target site.[8] The alkyne handle allows for the subsequent attachment of the payload using click chemistry, providing a modular approach to ADC development.

  • Fluorescent Labeling of Proteins: Researchers can conjugate a chloropyridine-alkyne linker to a protein of interest and then "click" on a fluorescent dye with an azide group. This two-step approach is often more efficient and provides greater flexibility than using a pre-labeled linker.

  • Surface Immobilization of Biomolecules: Proteins can be attached to surfaces functionalized with chloropyridine groups via their cysteine residues. The alkyne handle can then be used to attach other molecules or signaling elements.

  • Development of PROTACs and other Heterobifunctional Molecules: The modular nature of these linkers is well-suited for the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras) that require the precise connection of two different binding moieties.[1]

Conclusion and Future Outlook

Bioconjugation techniques utilizing chloropyridine alkyne scaffolds offer a robust and reliable method for the site-specific modification of proteins. The formation of a highly stable thioether linkage via an SNAr mechanism addresses the critical stability issues associated with traditional maleimide-based conjugation. The integrated alkyne functionality provides a versatile platform for the subsequent introduction of a wide range of molecules through click chemistry, making this a powerful tool for academic research and the development of next-generation biotherapeutics. As the demand for more homogeneous and stable bioconjugates continues to grow, the adoption of advanced chemical strategies like the one described herein will be essential for driving innovation in medicine and biotechnology.

References

  • Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. PMC. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]

  • Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. [Link]

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC. [Link]

  • In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PMC. [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie. [Link]

  • Linker Strategies in Antibody-Drug Conjugates: Insights from HER2-Targeted ADCs. Springer. [Link]

  • Conjugation Based on Cysteine Residues. Creative Biolabs. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. ResearchGate. [Link]

  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Semantic Scholar. [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]

  • Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification and Charge Modulation. PMC. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. [Link]

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Publishing. [Link]

  • Synthesis of bifunctional linkers 10, 16 and 18. ResearchGate. [Link]

  • The Nitrile Bis-Thiol Bioconjugation Reaction. ChemRxiv. [Link]

  • Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. PMC. [Link]

  • Improving properties of heterobifunctional degraders via single-point changes to linkers. Cresset. [Link]

  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC. [Link]

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Application

Application Note: Synthesis and Downstream Functionalization of Propargyl Pyridine Ethers in Pharmaceutical Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction & Rationale Pyridine and dihydropyridine scaffolds are ubiquitous i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Rationale

Pyridine and dihydropyridine scaffolds are ubiquitous in modern pharmacology, serving as the core structural units in a vast array of FDA-approved therapeutics, ranging from antivirals and neuroprotectants to targeted anticancer agents [1]. However, the late-stage functionalization of the pyridine ring often presents regiochemical challenges.

To bypass these limitations, the O-propargylation of hydroxypyridines has emerged as a highly versatile synthetic strategy. By installing a propargyl ether linkage, chemists introduce a terminal alkyne handle that is electronically decoupled from the aromatic core. This alkyne serves as a privileged functional group for downstream diversification, enabling gold-catalyzed cycloisomerizations to form indolizines [2], copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazoles, and 1,3-dipolar cycloadditions to generate isoxazole-pyridine hybrids [3].

This application note details the mechanistic causality and self-validating experimental protocols for synthesizing 2-propargyloxypyridine and utilizing it as a key intermediate in the development of complex pharmaceutical libraries.

Mechanistic Insights & Synthetic Workflow

The Regioselectivity Challenge: O- vs. N-Alkylation

2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. When reacting this substrate with propargyl bromide, the ambident nucleophile can undergo either O-alkylation (forming the ether) or N-alkylation (forming the N-propargyl pyridone).

  • Causality of Reaction Design: To drive the reaction toward the desired O-alkylation , we utilize a polar aprotic solvent (DMF or Acetone) and a mild, insoluble base (K₂CO₃). The hard oxygen atom of the phenoxide-like intermediate reacts preferentially with the hard electrophilic center of propargyl bromide under these kinetic conditions, suppressing N-alkylation.

Downstream Diversification

Once isolated, the 2-propargyloxypyridine intermediate can be channeled into multiple high-value pharmaceutical pathways:

  • Au(I)-Catalyzed Indolizine Synthesis: The Au(I) catalyst acts as a soft Lewis acid, activating the alkyne π-system to trigger a rearrangement into a highly electrophilic allenamide. Electron-poor methyl ketones enolize and attack this intermediate, cyclizing into trisubstituted indolizines [2].

  • Isoxazole-Pyridine Hybridization: Nitrile oxides, generated in situ via the oxidation of pyridine aldehyde oximes, undergo a 1,3-dipolar cycloaddition with the terminal alkyne. This yields 3,5-disubstituted isoxazoles, which are potent lipoxygenase (LOX) inhibitors [3].

Workflow HP 2-Hydroxypyridine (Tautomeric Precursor) PB Propargyl Bromide + K2CO3 / DMF HP->PB Base-Mediated O-Alkylation PPE 2-Propargyloxypyridine (Key Intermediate) PB->PPE SN2 Substitution IND Trisubstituted Indolizines (Au(I) Catalysis) PPE->IND + Methyl Ketones [Au] catalyst ISO Isoxazole-Pyridine Hybrids (1,3-Dipolar Cycloaddition) PPE->ISO + Nitrile Oxides [PIDA Oxidant] TRZ Triazole Derivatives (CuAAC Click Chemistry) PPE->TRZ + Azides [Cu] catalyst

Fig 1. Synthetic workflow for the preparation and downstream functionalization of 2-propargyloxypyridine.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Propargyloxypyridine

This protocol establishes the core pharmaceutical intermediate via kinetic O-alkylation.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxypyridine (10.0 mmol, 951 mg) in anhydrous DMF (40 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (15.0 mmol, 2.07 g) to the solution. Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent over-deprotonation and limit the thermodynamic shift toward N-alkylation. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add propargyl bromide (80 wt.% in toluene, 12.0 mmol, 1.34 mL) dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the disappearance of the highly polar 2-hydroxypyridine spot (UV active) confirms completion.

  • Workup: Quench the reaction with distilled water (50 mL) and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield 2-propargyloxypyridine as a pale yellow oil.

Protocol B: Au(I)-Catalyzed Synthesis of Trisubstituted Indolizines [2]

This protocol leverages the alkyne handle to build complex bicyclic indolizine pharmacophores.

  • Catalyst Activation: In a 10 mL Schlenk tube, add 2-propargyloxypyridine (1.0 mmol, 133 mg), an electron-poor methyl ketone (e.g., 4-nitroacetophenone, 1.5 mmol), and the Au(I) catalyst (e.g., JohnPhosAu(NCMe)SbF₆, 5 mol%).

  • Solvent Addition: Add 1-phenylethanol (2.0 mL) and anhydrous MgSO₄ (1.0 equiv). Causality: MgSO₄ acts as a desiccant to drive the final dehydration step of the cyclization forward, preventing reaction stalling at the aldol intermediate.

  • Heating: Seal the tube and heat the mixture to 100 °C for 18 hours.

  • Isolation: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove the catalyst and desiccants. Concentrate the filtrate and purify via column chromatography to isolate the trisubstituted indolizine.

Mechanism A 2-Propargyloxypyridine B Au(I) π-Alkyne Complex A->B + [Au] C Allenamide Intermediate B->C Rearrangement D Enol Addition (from Ketone) C->D Nucleophilic Attack E Cyclization & Dehydration D->E Ring Closure F Trisubstituted Indolizine E->F - H2O, - [Au]

Fig 2. Mechanism of Au(I)-catalyzed cycloisomerization of 2-propargyloxypyridines into indolizines.

Protocol C: 1,3-Dipolar Cycloaddition to Isoxazole-Pyridine Hybrids [3]

This protocol generates dual-action anti-inflammatory agents by fusing the pyridine and isoxazole rings.

  • Nitrile Oxide Generation: In a 50 mL round-bottom flask, dissolve a pyridine aldehyde oxime (1.0 mmol) in dichloromethane (15 mL). Add (diacetoxyiodo)benzene (PIDA, 1.2 mmol) at room temperature. Causality: PIDA cleanly oxidizes the oxime to a transient nitrile oxide in situ. This avoids the need to isolate explosive or highly unstable nitrile oxide intermediates.

  • Cycloaddition: Immediately add 2-propargyloxypyridine (1.2 mmol) to the stirring solution.

  • Reaction Progression: Stir the mixture at room temperature for 4–6 hours. Self-Validation: The reaction mixture will transition from a suspension to a clear solution as the oxime is consumed and the highly soluble isoxazole product is formed.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) and water (20 mL). Dry over MgSO₄, concentrate, and recrystallize from ethanol to afford the pure 3,5-disubstituted isoxazole-pyridine hybrid.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters, expected yields, and pharmaceutical applications for the methodologies described above.

ProtocolTarget ScaffoldKey Reagents / CatalystsOptimal Solvent & TempExpected YieldPrimary Pharmaceutical Application
A 2-PropargyloxypyridinePropargyl Bromide, K₂CO₃DMF, 0 °C to RT75 – 85%Universal Intermediate
B Trisubstituted IndolizinesAu(I) Catalyst, MgSO₄, Methyl Ketone1-Phenylethanol, 100 °C55 – 70%Antimicrobial, Anti-tumor agents
C Isoxazole-Pyridine HybridsPyridine Aldoxime, PIDADichloromethane, RT60 – 80%Lipoxygenase (LOX) Inhibitors

References

  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Drug Design, Development and Therapy (2021) URL: [Link]

  • Title: Au(I)-Catalyzed Synthesis of Trisubstituted Indolizines from 2-Propargyloxypyridines and Methyl Ketones Source: Organic Letters (2019) URL: [Link]

  • Title: Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids Source: Molecules (2025) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine .

This transformation relies on the O-alkylation of 6-chloropyridin-3-ol (also known as 2-chloro-5-hydroxypyridine) using propargyl bromide. While the reaction appears straightforward, the ambidentate nature of the pyridine ring and the high reactivity of the propargyl electrophile often lead to frustrating yield losses due to competing N-alkylation and reagent degradation[1].

Below, you will find a mechanistic workflow, a parameter optimization table, targeted troubleshooting FAQs, and a self-validating experimental protocol.

Reaction Workflow & Mechanistic Pathways

SynthesisWorkflow SM 6-Chloropyridin-3-ol (Starting Material) Conditions Base: Cs₂CO₃ Solvent: DMF or MeCN Temp: 25°C - 40°C SM->Conditions Reagent Propargyl Bromide (Electrophile) Reagent->Conditions Product 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine (O-Alkylated Major Product) Conditions->Product Preferred Pathway (Phenoxide Attack) SideProduct N-Propargyl Pyridinium Salt (N-Alkylated Minor Product) Conditions->SideProduct Side Reaction (Direct SN2 on Nitrogen) Degradation Tarry Byproducts (Propargyl Polymerization) Conditions->Degradation Overheating / Moisture Exposure

Reaction workflow for 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine synthesis highlighting major pathways.

Quantitative Data: Reaction Parameters & Yield Impacts

To achieve >85% yield, the reaction conditions must be tightly controlled. The table below summarizes how specific parameters influence the chemoselectivity between O-alkylation and N-alkylation.

ParameterOptimal ChoiceSuboptimal ChoiceCausality / Impact on Yield
Base Cs₂CO₃ or K₂CO₃ NaH or NaOHMild carbonate bases selectively deprotonate the hydroxyl group (pKa ~8.7) without over-activating the pyridine nitrogen, minimizing N-alkylation[2]. Strong bases promote reagent degradation.
Solvent DMF or Acetonitrile Water or AlcoholsPolar aprotic solvents enhance the nucleophilicity of the phenoxide oxygen by leaving it relatively unsolvated. Protic solvents quench the propargyl bromide via solvolysis.
Temperature 25°C to 40°C >60°CElevated temperatures accelerate the base-catalyzed polymerization of propargyl bromide and increase the thermodynamic drive toward N-alkylation.
Electrophile Propargyl bromide (80% in toluene)Propargyl chlorideBromide is a superior leaving group for SN2 O-alkylation at lower temperatures. The toluene stabilizer prevents explosive polymerization of the reagent.

Troubleshooting FAQs

Q1: Why am I seeing a highly polar spot on the TLC baseline and experiencing a low yield of the O-alkylated product? Cause: You are likely observing the formation of an N-propargyl pyridinium salt. While 3-hydroxypyridines predominantly act as phenols rather than tautomerizing to pyridones, the pyridine nitrogen remains a viable nucleophile[1]. Propargyl bromide is a highly reactive, soft electrophile that can directly attack the nitrogen via an SN2 mechanism. This forms a highly polar, water-soluble pyridinium salt that stays on the TLC baseline and is often lost during the aqueous workup. Solution: Ensure your base (Cs₂CO₃) is finely powdered and fully suspended. Allow the 6-chloropyridin-3-ol to stir with the base for at least 30 minutes before adding the electrophile. This ensures the oxygen is fully deprotonated to the highly nucleophilic phenoxide state. Additionally, strictly limit propargyl bromide to 1.1–1.2 equivalents.

Q2: The reaction is stalling, and starting material (6-chloropyridin-3-ol) remains even after 24 hours. What should I do? Cause: Propargyl bromide is highly volatile and prone to degradation, especially if the bottle is old or has been exposed to light and moisture. If the reagent has degraded, the effective stoichiometry in your flask has dropped below 1.0 equivalent. Furthermore, inadequate stirring of the heterogeneous carbonate base can limit the deprotonation rate. Solution: Always use a fresh bottle of propargyl bromide (supplied as an 80% solution in toluene). If a reaction stalls mid-way, add an additional 0.2 equivalents of propargyl bromide and elevate the temperature slightly (e.g., from 25°C to 40°C), but do not exceed 50°C. Ensure your magnetic stir bar is large enough to vigorously agitate the dense Cs₂CO₃ suspension.

Q3: How do I minimize the formation of dark, tarry byproducts during the reaction? Cause: Propargyl bromide readily undergoes base-catalyzed polymerization or degradation at elevated temperatures. Additionally, oxygen and light can accelerate the decomposition of electron-rich pyridine intermediates. Solution: Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon). Keep the reaction temperature below 50°C at all times. If the reaction requires extended stirring (overnight), shield the reaction flask from direct light using aluminum foil.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The built-in pre-stirring step and specific washing sequence ensure that both chemoselectivity and purity are maintained.

  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen for 5 minutes.

  • Deprotonation (Critical Step): Dissolve 6-chloropyridin-3-ol (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (50 mL, 0.2 M concentration). Add finely powdered, anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 equiv, 15 mmol). Stir the suspension vigorously at room temperature (25°C) for 30 minutes. Validation: The solution will transition from clear to a slightly darkened suspension, indicating phenoxide formation.

  • Alkylation: Cool the mixture to 0°C using an ice bath. Using a syringe, add propargyl bromide (80% wt in toluene, 1.2 equiv, 12 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 8 hours. Monitor via TLC (Hexanes:Ethyl Acetate 3:1). Validation: The O-alkylated product will elute significantly higher (higher Rf) than the polar starting material.

  • Quenching & Extraction: Quench the reaction by pouring it into cold distilled water (150 mL). Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).

  • Washing (DMF Removal): Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 30 mL). Note: This step is mandatory to pull residual DMF out of the organic phase. Follow with a final wash using saturated brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the rotary evaporator water bath below 40°C to prevent thermal degradation of the alkyne.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient elution of 5% to 20% Ethyl Acetate in Hexanes to yield the pure 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine as a solid or viscous oil.

References

  • Title: Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Source: researchgate.net URL: [1]

  • Title: Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. (Contains protocols on Cs₂CO₃-promoted O-propargylation of substituted pyridines). Source: researchgate.net URL: [2]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine. Here, we address common challenges and frequently aske...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine. Here, we address common challenges and frequently asked questions regarding its purification, providing in-depth, field-proven insights and solutions.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is dedicated to resolving specific issues that may arise during the purification of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine.

Issue 1: Persistent Impurities After Initial Work-up

Question: After performing a standard aqueous work-up of my reaction mixture, I still observe significant impurities in the crude product by TLC and ¹H NMR. What are these likely impurities and how can I remove them?

Answer: The synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is typically achieved via a Williamson ether synthesis, reacting 2-chloro-5-hydroxypyridine with propargyl bromide in the presence of a base.[1][2] Consequently, common impurities include unreacted starting materials and residual reagents.

Probable Causes and Solutions:

  • Unreacted 2-chloro-5-hydroxypyridine: This starting material is phenolic and thus acidic. An effective removal strategy is to wash the organic layer with a mild aqueous base, such as 1M sodium hydroxide (NaOH) solution. The deprotonated 2-chloro-5-hydroxypyridine will be soluble in the aqueous layer, while the desired product remains in the organic phase. This should be followed by a water wash to remove any residual base.[3]

  • Excess Propargyl Bromide: Propargyl bromide is volatile and can often be removed under reduced pressure. However, for complete removal, column chromatography is the most effective method.

  • Base and Salts: If a solid base like potassium carbonate (K₂CO₃) was used, it should be filtered off before the work-up. Any remaining salts can be removed by washing the organic layer with water.

Experimental Protocol: Enhanced Work-up Procedure

  • Following the reaction, cool the mixture to room temperature.

  • If a solid base was used, filter the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • 1M NaOH solution (to remove unreacted 2-chloro-5-hydroxypyridine).

    • Water.

    • Brine (saturated NaCl solution) to aid in phase separation and remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product for further purification.

Issue 2: Difficulty in Separating the Product by Column Chromatography

Question: I am struggling to get good separation of my product from a closely-eluting impurity during column chromatography. What can I do to improve the resolution?

Answer: Co-elution during column chromatography is a common challenge, especially with structurally similar compounds. The basicity of the pyridine ring can also lead to peak tailing on standard silica gel.[4][5]

Troubleshooting and Optimization Strategies:

  • Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point for pyridine derivatives is a hexane/ethyl acetate gradient.

  • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems to identify the optimal mobile phase for separation.

  • Modifier Addition: To mitigate peak tailing caused by the interaction of the basic pyridine nitrogen with acidic silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent.[5]

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. For very polar compounds, a reversed-phase column (C18) with a mobile phase of acetonitrile and water may be effective.[4]

Data Presentation: Recommended Solvent Systems for Column Chromatography

Stationary PhaseEluent SystemTarget Impurity to Remove
Silica GelHexane/Ethyl Acetate (e.g., 9:1 to 7:3)Less polar by-products and unreacted propargyl bromide.
Silica GelHexane/Ethyl Acetate with 0.5% TriethylaminePolar impurities with reduced peak tailing.
Neutral AluminaHexane/Ethyl AcetateWhen silica gel causes degradation or poor separation.
Reversed-Phase C18Acetonitrile/Water gradientFor highly polar impurities.
Issue 3: Product "Oiling Out" During Recrystallization

Question: My product is a solid, but when I try to recrystallize it, it separates as an oil instead of forming crystals. How can I resolve this?

Answer: "Oiling out" during recrystallization typically occurs when the solute is insoluble in the hot solvent or when the solution is cooled too quickly.

Solutions to Promote Crystallization:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. A solvent pair, such as ethanol/water or ethyl acetate/hexane, can be effective. Dissolve the compound in the minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Then, place it in an ice bath to maximize crystal formation.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the best method to assess the purity of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent and quick method to monitor reaction progress and check for the presence of impurities.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities, even at low levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[6]

Q2: How should I store purified 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine?

A2: Pyridine derivatives can be sensitive to light and air. It is advisable to store the purified compound in a tightly sealed amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4°C) to prevent degradation.

Q3: What are the key safety precautions when handling this compound and its reagents?

A3:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Propargyl bromide is a lachrymator and should be handled with extreme care.

  • Pyridine and its derivatives have a strong, unpleasant odor and are toxic. Avoid inhalation and skin contact.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine.

PurificationWorkflow ReactionMixture Crude Reaction Mixture Workup Aqueous Work-up ReactionMixture->Workup Concentration Concentration Workup->Concentration CrudeProduct Crude Product Concentration->CrudeProduct Column Column Chromatography CrudeProduct->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization If Solid PureProduct Pure Product Column->PureProduct If Liquid Recrystallization->PureProduct Analysis Purity Analysis (NMR, GC-MS, HPLC) PureProduct->Analysis

Caption: A standard workflow for the purification and analysis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine.

Logical Decision-Making in Purification

This flowchart outlines a decision-making process for selecting the appropriate purification strategy.

PurificationDecision Start Crude Product Obtained IsSolid Is the product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography No RecrystallizationSuccess Successful? TryRecrystallization->RecrystallizationSuccess RecrystallizationSuccess->ColumnChromatography No (oiled out or impure) PureSolid Pure Solid Product RecrystallizationSuccess->PureSolid Yes PureLiquid Pure Liquid Product ColumnChromatography->PureLiquid

Caption: Decision tree for selecting a purification method based on the physical state of the crude product.

References

  • The Royal Society of Chemistry. (n.d.). Experimental Section Materials Instrumentation Synthesis. Retrieved from [Link]

  • ACS Publications. (2025). Electrocatalytic Synthesis of Aryl-Propargyl Alcohols from Arylacetylenes with N,N-Dimethylacetamide and Water. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.
  • PLOS One. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (2025). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Retrieved from [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0639554A1 - Process for the preparation of propargyl ethers.
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (1981). Tetramethyl[2.2]paracyclophane-4,5,12,13-tetracarboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopic Study of Reaction of Propargyl Bromide with Pyridine. Retrieved from [Link]

Sources

Troubleshooting

Solving solubility issues with propargyl pyridine ethers in aqueous buffers

Topic: Troubleshooting Solubility & Stability in Aqueous Buffers Audience: Medicinal Chemists, Chemical Biologists, and ABPP Practitioners.[1] Executive Summary: The Physicochemical Challenge Propargyl pyridine ethers re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Stability in Aqueous Buffers

Audience: Medicinal Chemists, Chemical Biologists, and ABPP Practitioners.[1]

Executive Summary: The Physicochemical Challenge

Propargyl pyridine ethers represent a unique solubility paradox in chemical biology. While the pyridine ring offers a potential ionization center (pKa ~5.2), the propargyl ether tail (


) introduces significant lipophilicity and planar rigidity that drives 

stacking and crystal lattice formation.[1][2]

The Core Conflict:

  • At pH < 5.0: The pyridine nitrogen is protonated (

    
    ), rendering the compound highly soluble.[2]
    
  • At pH > 7.0 (Physiological): The molecule exists as a neutral free base.[2] The hydrophobic propargyl group dominates, leading to rapid aggregation and "crashing out" upon dilution from DMSO stocks.

This guide provides kinetic and thermodynamic solutions to maintain solubility without compromising the bio-orthogonality required for downstream Click Chemistry (CuAAC).[2]

Diagnostic & Troubleshooting Guide

Issue 1: "The compound precipitates immediately upon adding the DMSO stock to my buffer."

Diagnosis: Kinetic Solubility Failure (Local Supersaturation).[1][2] When you pipette a DMSO stock directly into a buffer, the interface between the DMSO droplet and the water creates a transient zone of extremely high concentration. The hydrophobic propargyl ethers aggregate faster than they can diffuse, forming micro-crystals that act as nucleation sites for further precipitation.

Solution: The Sub-Surface Injection Protocol Do not drop the stock onto the buffer surface.

Step-by-Step Protocol:

  • Prepare Buffer: Place your aqueous buffer in a vortexing tube.

  • Vortex First: Create a vortex before adding the compound.

  • Inject: Insert the pipette tip sub-surface (into the middle of the vortex) and inject the DMSO stock slowly.

  • Result: The high shear force instantly disperses the DMSO, bypassing the local supersaturation zone.

Visualization: Kinetic Solubility Failure Mechanism

G cluster_0 Standard Addition (Failure) cluster_1 Sub-Surface Injection (Success) A1 DMSO Drop on Surface A2 Local High Conc. (Supersaturation) A1->A2 A3 Nucleation A2->A3 A4 Precipitation A3->A4 B1 Vortex Created B2 Tip Inserted Sub-Surface B1->B2 B3 Rapid Dispersion B2->B3 B4 Stable Solution B3->B4

Figure 1: Comparison of standard addition vs. sub-surface injection techniques to prevent kinetic precipitation.[2]

Issue 2: "I need to run an assay at pH 7.4, but the compound is insoluble."

Diagnosis: Thermodynamic Solubility Limit. At pH 7.4, the pyridine (pKa ~5.[1]2) is >99% deprotonated (neutral).[1][2] You are fighting the intrinsic hydrophobicity of the propargyl ether.

Solution A: Cosolvent Optimization (The "10% Rule") Most biological assays tolerate up to 1-5% DMSO.[2] However, for propargyl pyridine ethers, DMSO alone is often insufficient.[1]

  • Recommendation: Switch to PEG400 or Propylene Glycol .[2]

  • Protocol: Pre-dissolve the compound in 100% PEG400, then dilute into the buffer. PEG wraps the hydrophobic propargyl tail more effectively than DMSO in aqueous environments.

Solution B: Cyclodextrin Encapsulation (The "Gold Standard") If organic solvents are toxic to your cells/enzymes, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[2] The hydrophobic propargyl group fits into the CD cavity, while the hydrophilic exterior interacts with the buffer.

Formulation Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water (filter sterilized).[2]
    
  • Dissolve your compound in DMSO (e.g., 10 mM stock).[1][3][4]

  • Dilute the DMSO stock into the HP-

    
    -CD solution before adding any salts or buffers.
    
  • Incubate/Shake for 30 mins at RT to allow inclusion complex formation.

  • Dilute this complex into your final assay buffer.

Strategic Decision Matrix

Use this logic flow to select the correct solubilization strategy based on your experimental constraints.

DecisionTree Start Start: Propargyl Pyridine Ether Solubility Issue CheckPH Is Assay pH < 5.5? Start->CheckPH YesAcid Yes: Use Acidic Buffer (Citrate/Acetate) CheckPH->YesAcid Protonated Pyridine (Soluble) NoNeutral No: Assay requires Neutral pH (7.0-7.4) CheckPH->NoNeutral CheckCells Are Live Cells Present? NoNeutral->CheckCells YesCells Yes: Use HP-beta-CD (Avoid high DMSO) CheckCells->YesCells Low Toxicity NoCells No: Enzymatic/Chemical Assay CheckCells->NoCells CheckClick Is Downstream Click Chemistry Required? NoCells->CheckClick YesClick Yes: Avoid Chelators (Use HEPES/MOPS, No EDTA) Add 10% PEG400 CheckClick->YesClick NoClick No: Use Cosolvents (DMSO/EtOH up to 10%) CheckClick->NoClick

Figure 2: Decision matrix for selecting solubilization excipients based on pH and downstream application.

Data Summary: Solubility Modifiers

The following table summarizes the efficacy of various additives specifically for pyridine-based probes.

AdditiveMechanismRecommended Conc.ProsCons
DMSO Cosolvent0.1% - 5%Universal solvent; compatible with CuAAC.Cytotoxic >1%; causes "crash out" upon rapid dilution.
HP-

-CD
Inclusion Complex5% - 20% (w/v)Biocompatible; stabilizes the propargyl tail.[2]Can sequester probe from target protein if affinity is too high.
PEG 400 Cosolvent/Polymer5% - 20%Excellent for ethers; reduces aggregation.High viscosity; difficult to pipette accurately.
Tween-80 Surfactant0.01% - 0.1%Prevents surface adsorption and aggregation.Incompatible with Mass Spec (ion suppression); can lyse cells.[1][2]

Frequently Asked Questions (FAQ)

Q: Will cyclodextrins interfere with the Click Chemistry (CuAAC) reaction later? A: Generally, no.[1][2] While cyclodextrins encapsulate the propargyl group, the equilibrium is dynamic. In the presence of the copper catalyst and the azide partner, the reaction proceeds, though kinetics may be slightly slower compared to free solution. Crucial: Ensure your Click reaction buffer does not contain strong copper chelators (like EDTA or high concentrations of Citrate) which are more detrimental than the cyclodextrin [1].[2]

Q: My compound turns yellow in solution over time. Is it degrading? A: Likely, yes.[1] Pyridine derivatives can undergo N-oxidation, and the propargyl group is sensitive to oxidation or polymerization if exposed to light and air for extended periods.

  • Fix: Store DMSO stocks at -20°C or -80°C, protected from light. Always prepare aqueous dilutions fresh.[5] Do not store the aqueous buffer dilution overnight [2].

Q: Can I use Phosphate Buffered Saline (PBS)? A: Yes, but with caution.[1][2] Phosphate can precipitate with Copper (II) if you are performing CuAAC directly in the buffer.[2] For Click reactions, HEPES or MOPS are superior buffers as they do not form insoluble copper salts [3].[1]

References

  • Presolski, S. I., et al. (2011).[1][2] "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link[1][2]

  • Di, L., & Kerns, E. (2016).[1] "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. (Chapter on Solubility and Instability in DMSO). Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

Sources

Optimization

Stability of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine under storage conditions

Guide ID: TSC-CPY-001 Revision: 1.0 Prepared by: Gemini, Senior Application Scientist Introduction 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is a valuable bifunctional building block in modern organic synthesis, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Guide ID: TSC-CPY-001 Revision: 1.0 Prepared by: Gemini, Senior Application Scientist

Introduction

2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is a valuable bifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two key reactive sites: a pyridine ring susceptible to nucleophilic substitution and a terminal alkyne group ready for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] The integrity of the propargyl ether moiety is paramount for achieving reliable and reproducible experimental outcomes. This guide provides detailed information on the stability of this compound, offering troubleshooting advice and best practices for its storage and handling to ensure its optimal performance in your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine?

For long-term stability, the solid compound should be stored at low temperatures, ideally at -20°C.[3] It should be kept in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation and moisture ingress.[3][4] Protecting the compound from light by using an amber vial or by wrapping the container is also a recommended practice.[3]

Q2: How should I handle the compound during an experiment?

Due to its sensitivity, it is best to handle 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine in a well-ventilated area, preferably within a fume hood.[5][6] Use personal protective equipment, including gloves, safety glasses, and a lab coat.[7] To prevent degradation, minimize its exposure to the atmosphere. For weighing and transfer, consider using a glove box or Schlenk line techniques, especially for reactions that are sensitive to moisture or oxygen.[8][9]

Q3: How stable is this compound in common organic solvents?

While specific data for this exact compound is limited, propargyl ethers are generally stable in many common anhydrous aprotic solvents (e.g., THF, Dichloromethane, Toluene) at room temperature for the duration of a typical experiment. However, for storage in solution, it is advisable to use anhydrous solvents, store under an inert atmosphere, and keep the solution refrigerated.[4] Avoid acidic or basic aqueous conditions, which can catalyze the hydrolysis of the ether linkage.[10]

Q4: What are the primary signs of degradation?

Visual signs of degradation can include a change in color or the material becoming gummy or oily. On a technical level, you might observe a decreased yield in your reactions or the appearance of new spots on a Thin-Layer Chromatography (TLC) plate. Spectroscopic analysis (e.g., ¹H NMR) is the most definitive way to identify degradation, which may appear as diminished signals for the alkyne proton or the appearance of new peaks corresponding to hydrolysis or polymerization products.[10]

Q5: Are there any specific chemical incompatibilities I should be aware of?

Yes. As a terminal alkyne, this compound can form explosive acetylides with certain heavy metal ions, particularly silver (Ag⁺) and copper(I) (Cu⁺).[3] While Cu(I) is a catalyst for click chemistry, it is used in controlled, catalytic amounts. Avoid contact with bulk heavy metals or their salts, especially in neutral or basic solutions.[3] Additionally, avoid strong oxidizing agents, strong bases, and highly acidic conditions.[11]

Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Action & Scientific Rationale
Inconsistent or Low Reaction Yields (e.g., in Click Chemistry) 1. Degradation of Starting Material: The effective concentration of the alkyne is lower than calculated due to decomposition. 2. Presence of Inhibitors: Degradation products might interfere with the catalyst or reaction mechanism.Action: 1. Verify the purity of your 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine using ¹H NMR or LC-MS before use. 2. If degradation is confirmed, purify the material (e.g., by column chromatography) or use a fresh, unopened batch. Rationale: The terminal alkyne is the key functional group for many of its applications.[12] Its integrity is crucial. Impurities can poison catalysts, leading to failed or low-yielding reactions.
New, More Polar Spot on TLC Plate of Starting Material Hydrolysis of the Ether Linkage: Exposure to atmospheric moisture, or acidic/basic contaminants, may have cleaved the propargyl ether, yielding 2-chloropyridin-5-ol.Action: 1. Run a co-spot TLC with your starting material and an authentic sample of 2-chloropyridin-5-ol if available. 2. If hydrolysis is suspected, purify the starting material. Ensure all future handling is under strictly anhydrous conditions.[4] Rationale: The hydrolysis product is significantly more polar due to the free hydroxyl group, causing it to have a lower Rf value on silica gel TLC.
Appearance of Insoluble Material in the Reaction Mixture Polymerization/Oligomerization: Terminal alkynes can undergo polymerization, especially if exposed to heat, light, or certain metal catalysts over time.[3][10]Action: 1. Filter the reaction mixture before workup to remove insoluble polymers. 2. Review storage conditions. Ensure the material is stored cold, dark, and under inert gas.[3] Rationale: Polymerization creates high molecular weight species that are often insoluble in common organic solvents. This process is accelerated by conditions that promote radical or coordination-based reactions.
Data Summary: Storage & Stability
ParameterRecommended ConditionRationale & Key Considerations
Solid Storage (Long-Term) -20°C, in the dark, under inert gas (Ar or N₂)Minimizes kinetic energy, preventing slow decomposition and polymerization pathways.[3] Inert atmosphere and darkness protect against oxidative and light-induced degradation.[3]
Solution Storage (Short-Term) ≤ 4°C in an anhydrous, aprotic solvent under inert gasReduces the rate of potential solution-phase degradation. Anhydrous conditions are critical to prevent hydrolysis.[4]
Atmosphere Inert (Argon or Nitrogen)The terminal alkyne moiety can be susceptible to oxidative degradation.[3] An inert atmosphere is crucial for maintaining purity.
Incompatible Materials Strong oxidizing agents, strong bases, acids, bulk heavy metal salts (Ag⁺, Cu⁺, Hg²⁺)Avoids unwanted side reactions, including the formation of potentially explosive metal acetylides.[3][11]
Protocol: Assessing Compound Purity via ¹H NMR Spectroscopy

This protocol provides a method to quickly assess the integrity of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine.

Objective: To identify the characteristic alkyne proton and check for the presence of degradation products.

Materials:

  • Sample of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipettes and glassware

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

  • Dissolution: Add ~0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the solid completely.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Analysis:

    • Identify Key Peaks: Look for the characteristic triplet (or singlet depending on coupling) for the terminal alkyne proton (–C≡C–H ), typically around δ 2.5 ppm. Also, identify the methylene protons (–O–CH₂ –C≡CH) around δ 4.7 ppm and the aromatic pyridine protons.

    • Check for Impurities: Look for new, unexpected peaks. A broad peak in the alcohol region (variable ppm) could indicate the hydrolysis product, 2-chloropyridin-5-ol.

Visualizing Potential Degradation Pathways

The stability of the propargyl ether is a primary concern. The diagram below illustrates a potential acid-catalyzed hydrolysis pathway, a common degradation route for ethers if the compound is exposed to acidic impurities or moisture.

G cluster_main Potential Acid-Catalyzed Hydrolysis Pathway cluster_products Degradation Products start 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine (Stored Improperly) intermediate Protonated Ether Intermediate start->intermediate + H⁺ (from moisture/acid) product1 2-Chloropyridin-5-ol intermediate->product1 + H₂O product2 Propargyl Cation (leads to other products) intermediate->product2 Cleavage

Caption: Potential degradation of the target compound via acid-catalyzed hydrolysis.

Experimental Workflow with Stability Checkpoints

The following workflow illustrates critical points where the stability and purity of the compound should be considered.

G A Receive & Log Compound B Store Compound (-20°C, Inert Gas, Dark) A->B C Purity Check (¹H NMR) [CRITICAL CHECKPOINT 1] B->C D Weigh & Prepare for Reaction (under N₂ if possible) C->D If pure E Perform Reaction (e.g., Click Chemistry) D->E F Analyze Reaction Progress (TLC/LC-MS) [CRITICAL CHECKPOINT 2] E->F G Workup & Purification F->G If complete/successful H Characterize Product G->H

Caption: Recommended experimental workflow with integrated stability checkpoints.

References
  • J.T. Baker. (n.d.). Pyridine MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis. Retrieved from [Link]

  • Penta. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • American Chemical Society. (2023). An Illustrated Guide to Schlenk Line Techniques. J. Chem. Educ. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • PubMed. (2009). Lewis acid-catalyzed propargylic etherification and sulfanylation from alcohols in MeNO₂-H₂O. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. Retrieved from [Link]

  • InforMulator. (2025). What Makes Propargyl Alcohol a Key Component in Specialty Chemicals? Retrieved from [Link]

Sources

Troubleshooting

Mechanistic Insight: Why Do Chloropyridines Hydrolyze?

Technical Support Center: Minimizing Hydrolysis of Chloropyridines During Workup Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter chloropyridines as cri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Hydrolysis of Chloropyridines During Workup

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter chloropyridines as critical synthetic building blocks. However, a common point of failure occurs during the reaction workup: the unintended hydrolysis of chloropyridines to their corresponding pyridinols (which tautomerize to pyridones). This guide provides a mechanistic understanding of this degradation pathway and field-proven troubleshooting protocols to ensure the integrity of your intermediates.

Unlike standard deactivated aryl chlorides, chloropyridines—specifically the 2-chloro and 4-chloro isomers—are highly activated toward Nucleophilic Aromatic Substitution (SNAr)[1]. The electronegative pyridine nitrogen acts as a powerful electron sink, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring[1].

When exposed to an aqueous base (or even neutral water at elevated temperatures) during workup, hydroxide ions attack the halogenated carbon. This forms a stabilized anionic intermediate known as a Meisenheimer complex. Expulsion of the chloride leaving group yields a hydroxypyridine, which rapidly and irreversibly tautomerizes to the thermodynamically stable pyridone[2].

Causality Note: 4-Chloropyridine is significantly more susceptible to hydrolysis than 2-chloropyridine, often reacting over five times faster[2]. This is driven by the greater contribution of the polar, zwitterionic resonance form in the 4-isomer, which drastically increases the electrophilicity of the C4 position[2]. Conversely, 3-chloropyridine is relatively stable to SNAr because the ring nitrogen cannot stabilize the negative charge of the intermediate via direct resonance[1].

SNAr_Mechanism A 4-Chloropyridine B Hydroxide Attack (OH-) A->B C Meisenheimer Complex (Anionic Intermediate) B->C Rate Limiting D Chloride Elimination (-Cl-) C->D E 4-Hydroxypyridine D->E Fast F 4-Pyridone (Thermodynamic Sink) E->F Tautomerization

Mechanistic pathway of 4-chloropyridine SNAr hydrolysis to 4-pyridone.

Troubleshooting Guide & FAQs

Q1: I am neutralizing an acidic reaction mixture containing 4-chloropyridine with NaOH, but my LC-MS shows massive conversion to 4-pyridone. What is going wrong? A: You are experiencing base-catalyzed SNAr. Strong bases like NaOH or KOH provide a high concentration of highly nucleophilic hydroxide ions. Furthermore, the exothermic nature of acid-base neutralization causes localized temperature spikes in the flask. High temperatures combined with strong nucleophiles will rapidly hydrolyze 4-chloropyridines[3]. Solution: Switch to a mild, buffering base such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer. Always perform the quench in an ice bath (0–5 °C) to suppress the reaction kinetics of the SNAr pathway.

Q2: My 2-chloropyridine intermediate survives the initial quench, but degrades while sitting in the separatory funnel. How can I prevent this? A: Time is a critical variable. Prolonged contact between the organic phase and the aqueous phase allows for continuous interfacial hydrolysis, especially if the aqueous layer is slightly basic[3]. Solution: Minimize aqueous contact time. Perform rapid phase separations (aim for under 15 minutes of total contact time). Immediately wash the separated organic layer with saturated brine to strip out residual water, and dry promptly over anhydrous Na₂SO₄.

Q3: My substrate is extremely sensitive to water. Are there alternative workup strategies that avoid aqueous extraction entirely? A: Yes. If your reaction is performed in a volatile organic solvent, you can bypass the aqueous quench entirely. Use solid-supported scavengers (e.g., basic alumina or carbonate-bound silica resins) to neutralize acids[4]. These resins physically trap the acid and can be removed via simple vacuum filtration, completely eliminating the risk of aqueous hydrolysis.

Workup_Workflow Start Crude Reaction Mixture (Contains Chloropyridine) Decision1 Is the mixture highly acidic? Start->Decision1 PathAq Aqueous Workup Required Decision1->PathAq Yes PathNonAq Non-Aqueous Workup Decision1->PathNonAq No / Water-sensitive Action1 Cool to 0-5 °C PathAq->Action1 Action4 Add Carbonate Resin or Basic Alumina PathNonAq->Action4 Action2 Quench with sat. NaHCO3 (Avoid NaOH/KOH) Action1->Action2 Action3 Rapid Phase Separation (< 15 mins contact) Action2->Action3 Success Isolated Chloropyridine (Minimal Hydrolysis) Action3->Success Action5 Filter & Concentrate Action4->Action5 Action5->Success

Decision tree for selecting and executing chloropyridine workup strategies.

Quantitative Data: Reactivity & Workup Parameters

To aid in your experimental design, refer to the following comparative data for chloropyridine isomers to establish safe operating windows during downstream processing.

IsomerSNAr SusceptibilityPrimary Hydrolysis ProductRecommended Aqueous QuenchMax Workup Temp
2-Chloropyridine High2-PyridoneSat. NaHCO₃< 10 °C
3-Chloropyridine LowN/A (Relatively Stable)1M NaOH or NaHCO₃Ambient
4-Chloropyridine Very High4-PyridonePhosphate Buffer (pH 7.5)0–5 °C

Experimental Protocols

Protocol A: Temperature-Controlled Buffered Aqueous Workup Objective: Safely neutralize and extract highly activated 2- or 4-chloropyridines from an acidic reaction mixture while suppressing SNAr kinetics.

  • Preparation: Pre-cool the crude reaction mixture to 0–5 °C using an ice-water bath. Prepare a saturated solution of NaHCO₃ and chill it to 5 °C.

  • Quenching: Vigorously stir the reaction mixture. Add the chilled NaHCO₃ solution dropwise. Causality: Dropwise addition controls the evolution of CO₂ gas and prevents exothermic spikes that would otherwise accelerate hydrolysis. Continue until the aqueous phase reaches pH 7.5–8.0.

  • Extraction: Transfer the mixture immediately to a separatory funnel. Add a cold, non-polar extraction solvent (e.g., MTBE or EtOAc). Invert gently to avoid emulsions; do not shake vigorously for extended periods.

  • Separation: Allow the phases to separate rapidly. Drain the aqueous layer immediately to minimize interfacial contact time.

  • Washing & Drying: Wash the organic layer once with cold saturated NaCl (brine) to pull out residual dissolved water. Separate, then add anhydrous Na₂SO₄ to the organic phase. Stir for 5 minutes, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.

Protocol B: Non-Aqueous Resin-Based Workup Objective: Isolate ultra-sensitive chloropyridines without introducing water, creating a self-validating, moisture-free environment.

  • Dilution: Dilute the crude reaction mixture with a dry, non-protic solvent (e.g., dichloromethane or THF) to ensure all products are fully dissolved and to lower the viscosity.

  • Scavenging: Add 3–5 equivalents of a solid-supported base (e.g., Amberlyst A21 or MP-Carbonate resin) directly to the flask.

  • Agitation & Validation: Stir the suspension gently at room temperature for 30–60 minutes. Validation Step: Monitor the neutralization by spotting the mixture on wet pH paper (the organic solvent will evaporate, leaving the neutralized residue to interact with the paper).

  • Filtration: Filter the mixture through a pad of Celite to remove the resin and any precipitated salts. Wash the filter cake with a small volume of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude, unhydrolyzed chloropyridine.

References

*[2] Title: Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure Source: nih.gov (PMC) URL: 2

*[1] Title: SNAr Reaction of Polyhalogenated Heterocycles Source: WuXi Biology URL: 1

*[4] Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications URL: 4

*[3] Title: Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions Source: Benchchem URL: 3

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine

This guide provides a technical analysis of the 1H NMR spectrum for 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine , a critical intermediate in the synthesis of neonicotinoid pesticides and "click chemistry" drug conjugates. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR spectrum for 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine , a critical intermediate in the synthesis of neonicotinoid pesticides and "click chemistry" drug conjugates.

Unlike generic spectral lists, this guide focuses on comparative validation —specifically, how to use NMR to definitively distinguish the product from its metabolic precursors (2-chloro-5-hydroxypyridine) and potential hydrolysis impurities.

A Comparative Guide for Structural Validation

Executive Summary & Strategic Context

In drug discovery and agrochemical synthesis, 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine serves as a versatile "click-ready" scaffold. The propargyl ether moiety allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the 2-chloro position remains available for nucleophilic aromatic substitution (


).

The Analytical Challenge: The primary synthesis route involves the O-alkylation of 2-chloro-5-hydroxypyridine with propargyl bromide. Common failure modes include:

  • Incomplete Conversion: Residual hydroxyl starting material.

  • N-Alkylation: Formation of the pyridone isomer (a common competitor in pyridine alkylations).

  • Hydrolysis: Cleavage of the ether linkage under acidic workup.

This guide establishes a self-validating NMR protocol to quantify these impurities and confirm regioselectivity.

Structural Analysis & Resonance Prediction

Before interpreting the spectrum, we must map the magnetic environment of the protons. The molecule consists of two distinct domains: the electron-deficient pyridine ring and the electron-rich propargyl ether tail .

Chemical Structure & Labeling

Figure 1: Structural breakdown of proton environments.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target product with its primary precursor (2-chloro-5-hydroxypyridine) and the N-alkylated impurity. This comparison is vital for process monitoring.

Table 1: Spectral Differentiation Matrix (400 MHz, CDCl3)
Proton AssignmentTarget Product (δ ppm)Precursor (Starting Material)N-Alkylated Impurity (Isomer)
H-6 (Pyridine) 8.05 - 8.15 (d) 7.95 - 8.00 (d)~7.5 - 7.8 (Shifted upfield)
H-4 (Pyridine) 7.35 - 7.45 (dd) 7.20 - 7.30 (dd)Distinct Pattern
H-3 (Pyridine) 7.25 - 7.30 (d) 7.20 - 7.25 (d)~6.5 - 6.8 (Pyridone character)
-OCH2- (Linker) 4.75 (d, J=2.4 Hz) ABSENT N-CH2 signal (~5.0 ppm)
≡CH (Alkyne) 2.55 (t, J=2.4 Hz) ABSENT Similar (~2.5 ppm)
-OH (Hydroxyl) ABSENT Broad Singlet (~9-10 ppm) ABSENT

Critical Insight: The disappearance of the broad -OH singlet and the appearance of the doublet at 4.75 ppm (OCH2) is the primary indicator of reaction success. If the H-6 signal shifts significantly upfield (< 7.8 ppm), suspect N-alkylation (pyridone formation).

Detailed Experimental Protocol

To ensure reproducibility and high-resolution data suitable for publication or regulatory submission, follow this optimized workflow.

Reagents & Equipment
  • Solvent: Chloroform-d (CDCl3) with 0.03% TMS (Tetramethylsilane).

    • Why: CDCl3 provides excellent solubility for ether derivatives and prevents exchangeable proton broadening common in DMSO-d6.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of H-3/H-4 coupling).

  • Sample Concentration: 10-15 mg in 0.6 mL solvent.

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): 2.0 seconds (Ensure integration accuracy for qNMR).

  • Scans (NS): 16 (Sufficient for >98% purity samples).

  • Temperature: 298 K (25°C).

Workflow Visualization

Protocol Start Sample Preparation 10mg in 0.6mL CDCl3 Shim Shimming & Locking Target: TMS half-width < 0.5 Hz Start->Shim Acquire Acquisition Pulse: 30°, D1: 2s, NS: 16 Shim->Acquire Process Processing LB: 0.3 Hz, Phase, Baseline Acquire->Process Analyze Analysis Checkpoints Process->Analyze Check1 Check 1: δ 4.75 ppm (Confirm Ether Linkage) Analyze->Check1 Check2 Check 2: δ 9-10 ppm (Confirm Absence of OH) Analyze->Check2

Figure 2: Standardized NMR acquisition workflow for purity assessment.

Spectral Interpretation Guide

Region 1: The Aromatic Zone (7.0 - 8.5 ppm)

This region confirms the integrity of the pyridine ring.

  • δ 8.10 ppm (1H, d, J=2.8 Hz, H-6): The most deshielded proton due to the adjacent Nitrogen and the ether oxygen. The small coupling constant (J=2.8 Hz) is characteristic of meta coupling to H-4.

  • δ 7.40 ppm (1H, dd, J=8.8, 2.8 Hz, H-4): Appears as a doublet of doublets. It couples to H-3 (ortho, J8.8 Hz) and H-6 (meta, J2.8 Hz).

  • δ 7.28 ppm (1H, d, J=8.8 Hz, H-3): The most shielded aromatic proton, adjacent to the Chlorine.

Region 2: The Aliphatic Zone (2.0 - 5.0 ppm)

This region confirms the "click" handle (propargyl group).

  • δ 4.75 ppm (2H, d, J=2.4 Hz, -OCH2-): A distinct doublet. The chemical shift is typical for a methylene group between an oxygen and an alkyne.

  • δ 2.55 ppm (1H, t, J=2.4 Hz, ≡CH): The terminal alkyne proton. It appears as a triplet due to long-range coupling (4-bond) with the two methylene protons.

Coupling Constants (J-Values)
  • 
     (Ortho):  ~8.8 Hz (Typical for pyridine 3,4-positions).
    
  • 
     (Meta):  ~2.8 Hz (Typical for pyridine 2,4-positions).
    
  • 
     (Propargyl):  ~2.4 Hz (Characteristic 4-bond coupling).
    

Troubleshooting & Impurity Profiling

If your spectrum deviates from the above, use this diagnostic logic:

ObservationDiagnosisRemediation
Extra peaks at 3.5 - 4.0 ppm Residual Propargyl BromideRecrystallize or evaporate under high vacuum.
Broad hump at 5.5 - 6.0 ppm Water/MoistureDry sample with

or use fresh ampoule solvent.
Split peaks in aromatic region Rotamers or Salt FormationEnsure sample is neutral (free base). Add 1 drop

if suspecting salt.
Missing Alkyne Triplet Deuterium ExchangeIf using MeOD or D2O, the acidic alkyne proton may exchange. Stick to CDCl3.

References

  • Precursor Data: National Institutes of Health (NIH). PubChem Compound Summary for CID 819821, 2-Chloro-5-hydroxypyridine. Retrieved from [Link]

  • Propargyl Ether Shifts: Royal Society of Chemistry. Supporting Information: Synthesis of azide-functionalized star polymers. (See Figure S1 for propargyl ether chemical shifts). Retrieved from [Link]

  • Pyridine Coupling Constants: Oregon State University. Proton NMR Chemical Shifts & Coupling Constants. Retrieved from [Link]

Comparative

A Comparative Guide to the Infrared Spectroscopy of Pyridine Alkyne Ethers

For researchers and professionals in drug development, the precise characterization of novel heterocyclic compounds is a cornerstone of progress. Pyridine alkyne ethers, a class of molecules featuring a pyridine ring, an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of novel heterocyclic compounds is a cornerstone of progress. Pyridine alkyne ethers, a class of molecules featuring a pyridine ring, an alkyne group, and an ether linkage, are of significant interest due to their versatile applications in medicinal chemistry and materials science.[1] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive first-pass analytical technique to confirm the presence of key functional groups and elucidate structural features.[1] This guide provides an in-depth analysis of the characteristic IR vibrational frequencies of pyridine alkyne ethers, compares the utility of IR with alternative analytical methods, and presents a practical protocol for sample analysis.

The Vibrational Signature: Deconstructing the Molecule

The IR spectrum of a pyridine alkyne ether is a composite of the vibrational modes of its three core components: the pyridine ring, the alkyne triple bond, and the ether linkage. Understanding the characteristic peaks of each moiety is essential for accurate spectral interpretation.

The Pyridine Ring: Aromatic Heterocycle Vibrations

The pyridine ring displays several characteristic absorption bands. The substitution pattern on the ring can influence the precise position and pattern of these bands, particularly in the fingerprint region.[1][2]

  • Aromatic C-H Stretch: This appears as a weak to medium intensity band or group of bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[3][4][5] Its presence helps distinguish aromatic C-H bonds from aliphatic C-H bonds, which absorb below 3000 cm⁻¹.

  • C=C and C=N Ring Stretching: Strong to medium, sharp absorptions in the 1600–1400 cm⁻¹ region are characteristic of the pyridine ring's double bonds. These are often seen as a pair or a series of bands.

  • C-H Out-of-Plane Bending: Strong absorptions in the 900–650 cm⁻¹ range result from the out-of-plane bending of the ring C-H bonds. The specific pattern of these bands can provide valuable clues about the substitution pattern on the pyridine ring.[1]

The Alkyne Moiety: A Tale of Two Carbons

The alkyne functional group provides some of the most diagnostic peaks in an IR spectrum, with clear distinctions between terminal and internal alkynes.[6]

  • Terminal Alkyne (–C≡C-H):

    • ≡C-H Stretch: A strong and sharp absorption band appearing around 3330–3270 cm⁻¹ is the hallmark of a terminal alkyne.[7][8] This peak is typically very distinct and easy to identify.

    • C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a weak but sharp band in the 2260–2100 cm⁻¹ region.[7] This region of the spectrum is often sparsely populated, making even a weak peak highly informative.[9]

  • Internal Alkyne (–C≡C–):

    • C≡C Stretch: The triple bond stretch also appears in the 2260–2100 cm⁻¹ range. However, its intensity is highly dependent on the symmetry of the molecule. In symmetrical or near-symmetrical internal alkynes, the change in dipole moment during the vibration is minimal, resulting in a very weak or completely absent peak.[6][10]

The Ether Linkage: The Subtle C-O-C Stretch

Identifying ethers by IR spectroscopy can be challenging as their primary absorption band lies in the crowded fingerprint region of the spectrum.[11][12][13]

  • C-O-C Stretch: Ethers display a C-O single-bond stretching vibration between 1150 and 1050 cm⁻¹.[11][14][15] This band is often strong but can be obscured by other absorptions in this region. For aryl alkyl ethers, which is the case for a pyridine alkyne ether where the ether oxygen is attached to the pyridine ring, two distinct C-O stretching bands are often observed: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[11][13]

Integrated Spectral Analysis: Pyridine Alkyne Ethers

When these functional groups are combined in a single molecule, their electronic interactions can cause slight shifts in the expected peak positions. The following table summarizes the key diagnostic peaks to look for when analyzing a novel pyridine alkyne ether.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity & Characteristics Notes
Terminal Alkyne ≡C-H Stretch3330 - 3270Strong, SharpA definitive peak for a terminal alkyne.[7]
Pyridine Ring Aromatic C-H Stretch3100 - 3000Weak to MediumAppears just to the left of any aliphatic C-H peaks.[3]
Alkyne C≡C Stretch2260 - 2100Weak to Medium (Terminal), Weak or Absent (Internal)Located in a "quiet" region of the spectrum.[9]
Pyridine Ring C=C & C=N Ring Stretch1600 - 1400Medium to Strong, Multiple Sharp BandsConfirms the presence of the aromatic heterocyclic ring.
Ether Asymmetric C-O-C Stretch~1250StrongCharacteristic for aryl alkyl ethers.[13]
Ether Symmetric C-O-C Stretch~1050StrongCan be in a crowded region, but its presence alongside the ~1250 cm⁻¹ band is good evidence.[11]
Pyridine Ring C-H Out-of-Plane Bend900 - 650StrongThe pattern can help determine the ring's substitution.[1]

A Comparative Perspective: IR vs. Other Analytical Techniques

While FT-IR is excellent for functional group identification, a comprehensive structural elucidation requires complementary techniques. For the drug development professional, choosing the right analytical tool is paramount.

Technique Strengths for Pyridine Alkyne Ethers Limitations
FT-IR Spectroscopy - Fast and non-destructive.- Excellent for identifying key functional groups (alkyne, ether, aromatic ring).[1]- Can distinguish between terminal and internal alkynes.[6]- Provides limited information on molecular connectivity and stereochemistry.- The fingerprint region (below 1500 cm⁻¹) can be complex and difficult to interpret fully.
NMR Spectroscopy (¹H, ¹³C) - Provides detailed information about the carbon-hydrogen framework and connectivity.- Chemical shifts of protons adjacent to the ether oxygen (3.4-4.5 ppm) and the pyridine ring are highly informative.[11][14]- Can establish stereochemistry and isomeric purity.- Requires larger sample amounts than mass spectrometry.- Can be time-consuming to acquire and interpret complex spectra.
Mass Spectrometry (MS) - Determines the molecular weight with high accuracy.- Fragmentation patterns can provide evidence for the pyridine, alkyne, and ether components.- Does not provide direct information about functional groups.- Isomers often cannot be distinguished by mass alone.

Causality in Method Selection: The typical workflow involves using FT-IR as a rapid screening method to confirm the success of a synthesis by verifying the presence of the expected functional groups. For example, in a reaction to form a terminal alkyne ether, the appearance of the sharp ≡C-H stretch at ~3300 cm⁻¹ and the C-O stretch at ~1250 cm⁻¹ provides immediate, strong evidence of success. Following this, NMR and MS are employed for definitive structural confirmation and purity assessment.

Experimental Protocol: FT-IR Analysis of a Novel Pyridine Alkyne Ether

This protocol outlines the standard procedure for acquiring a high-quality FT-IR spectrum of a solid sample using the KBr pellet method.

Objective: To obtain the infrared spectrum of a synthesized pyridine alkyne ether to verify its functional groups.

Materials:

  • Sample (~1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), desiccated (~100-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind ~100 mg of dry KBr in the agate mortar to a fine powder.

    • Add ~1 mg of the sample to the mortar.

    • Mix the sample and KBr by gentle grinding for 1-2 minutes until a homogeneous, fine powder is obtained. Causality: This step is critical to ensure the sample is evenly dispersed, preventing scattering of the IR beam and producing a high-quality spectrum.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet-forming die.

    • Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. Causality: The pressure causes the KBr to flow and form a transparent or translucent disc, trapping the sample in the solid matrix.

    • Carefully release the pressure and extract the KBr pellet from the die. The pellet should be clear and free of cracks.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample chamber. Causality: This step is essential to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring they do not interfere with the sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard data collection range is 4000–400 cm⁻¹.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction).

    • Identify and label the key absorption bands corresponding to the pyridine, alkyne, and ether functional groups as detailed in the comparison table.

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure of a representative pyridine alkyne ether (2-(prop-2-yn-1-yloxy)pyridine) and highlights the bonds responsible for the most characteristic IR absorptions.

Caption: Key vibrational modes in a representative pyridine alkyne ether.

Conclusion

FT-IR spectroscopy is an indispensable tool for the initial characterization of pyridine alkyne ethers. By systematically analyzing the spectrum for the characteristic signatures of the pyridine ring, the alkyne (terminal or internal), and the ether linkage, researchers can rapidly confirm the identity of their synthesized compounds. While not a substitute for NMR and mass spectrometry for complete structural elucidation, FT-IR provides a powerful, efficient, and cost-effective method for monitoring reaction progress and verifying the presence of critical functional groups, thereby accelerating the drug discovery and development pipeline.

References

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Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine and 3-ethynylpyridine for Researchers in Drug Development

In the landscape of modern medicinal chemistry and materials science, the selection of versatile, reactive, and strategically functionalized building blocks is paramount. Pyridine derivatives, in particular, are ubiquito...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and materials science, the selection of versatile, reactive, and strategically functionalized building blocks is paramount. Pyridine derivatives, in particular, are ubiquitous scaffolds in pharmacologically active agents and functional materials.[1] This guide provides an in-depth comparative analysis of two such valuable reagents: 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine and 3-ethynylpyridine. We will dissect their structural nuances to predict and compare their reactivity in key synthetic transformations, supported by experimental data from the literature on analogous systems.

Molecular Architecture and Electronic Profile

A molecule's reactivity is fundamentally dictated by its structure and the distribution of electron density. Let's examine the key features of our two compounds of interest.

  • 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine: This molecule presents two primary sites for chemical transformation: the C2-chloro substituent on the electron-deficient pyridine ring and the terminal alkyne of the propargyloxy group. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] The chloro group at the 2-position further enhances the electrophilicity of this carbon, making it susceptible to nucleophilic attack. The propargyloxy substituent at the C5 position exerts a dual electronic effect: the oxygen atom can donate electron density to the ring via resonance, while also exerting an inductive electron-withdrawing effect. Studies on similarly substituted pyridines, such as those with a benzyloxy (-OBn) group, have shown that such substituents can exhibit both electron-donating and electron-withdrawing characteristics, influencing the overall reactivity.[2]

  • 3-ethynylpyridine: This molecule features a terminal alkyne directly attached to the C3 position of the pyridine ring. This direct conjugation of the sp-hybridized carbon with the aromatic system influences the electronic properties of both the ring and the alkyne. The ethynyl group is generally considered to be a mild electron-withdrawing group. The primary reactive handle is the terminal alkyne, which is a versatile functional group for a variety of transformations, including carbon-carbon bond formation and cycloaddition reactions.[3] The pyridine nitrogen remains a site for potential coordination to metal catalysts.

A summary of the key properties of these two molecules is presented in Table 1.

Property2-Chloro-5-(prop-2-yn-1-yloxy)pyridine3-ethynylpyridine
CAS Number Not readily available2510-23-8[4]
Molecular Formula C₈H₆ClNOSC₇H₅N[4]
Molecular Weight 167.59 g/mol 103.12 g/mol [4]
Key Reactive Sites C2-Cl (SNAr, Cross-coupling), Terminal AlkyneTerminal Alkyne, Pyridine Nitrogen
Boiling Point Not readily available83-84 °C at 30 mmHg[5]
Melting Point Not readily available39-40 °C[5]

Comparative Reactivity in Key Transformations

We will now explore the anticipated reactivity of these two molecules in three common and synthetically valuable reaction classes: Nucleophilic Aromatic Substitution (SNAr), Sonogashira cross-coupling, and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for the functionalization of electron-deficient aromatic rings.[6]

  • 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine: The 2-chloropyridine moiety is highly activated towards SNAr. The electronegative nitrogen atom and the chloro-substituent at the 2-position create a highly electrophilic carbon center.[7] Nucleophilic attack at this position leads to a resonance-stabilized intermediate (a Meisenheimer complex), with the negative charge delocalized onto the ring nitrogen. This inherent reactivity makes 2-chloropyridines significantly more reactive than their chlorobenzene counterparts.[8] The propargyloxy group at the 5-position, being meta to the reacting center, will have a less pronounced electronic effect on the stability of the Meisenheimer intermediate compared to substituents at the ortho or para positions. However, its inductive electron-withdrawing nature would be expected to slightly enhance the rate of nucleophilic attack.

  • 3-ethynylpyridine: This molecule lacks a suitable leaving group on the pyridine ring for a typical SNAr reaction. Therefore, it is not a substrate for this transformation.

Experimental Insight: While direct kinetic data for 2-chloro-5-(prop-2-yn-1-yloxy)pyridine is not available, studies on related 2-chloro-5-nitropyridines demonstrate their high reactivity in SNAr reactions with thiolates.[9] The general mechanism for SNAr on a 2-chloropyridine is illustrated below.

SNAr_Mechanism cluster_0 SNAr on 2-Chloropyridine Reactants 2-Chloropyridine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product 2-Substituted Pyridine + Cl⁻ Intermediate->Product Loss of Leaving Group

Caption: Generalized SNAr mechanism on a 2-chloropyridine.

Sonogashira Cross-Coupling

The Sonogashira coupling is a robust method for the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[10]

  • 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine: This molecule can, in principle, participate in a Sonogashira reaction in two ways: either as the aryl halide partner (reacting at the C-Cl bond) or as the terminal alkyne partner. However, the reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of the corresponding bromides and iodides, often requiring more forcing conditions or specialized catalyst systems.[10] The oxidative addition of the Pd(0) catalyst to the C-Cl bond is typically the rate-limiting step.[11] Therefore, when reacting with another terminal alkyne, the C-Cl bond of 2-chloro-5-(prop-2-yn-1-yloxy)pyridine would be the reactive site.

  • 3-ethynylpyridine: As a terminal alkyne, 3-ethynylpyridine is an excellent substrate for Sonogashira coupling with a wide range of aryl and vinyl halides.[12] The reaction proceeds via the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[13]

Comparative Analysis: In a scenario where both molecules are potential coupling partners, their roles in a Sonogashira reaction would be distinct. 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine would serve as the electrophilic partner (the aryl halide), while 3-ethynylpyridine would be the nucleophilic partner (the terminal alkyne).

The general catalytic cycles for the Sonogashira coupling are depicted below.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkyne Transmetalation cu_x CuX pd_alkyne->pd0 Reductive Elimination Product Ar-C≡CR cu_alkyne Cu-C≡CR cu_x->cu_alkyne + H-C≡CR - HX cu_alkyne->pd_complex Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols: Below are representative, generalized protocols for Sonogashira couplings involving a 2-chloropyridine and a terminal alkyne.

Protocol 1: Sonogashira Coupling of a 2-Chloropyridine Derivative (Adapted from literature on related systems)[13][14]

  • To a dry Schlenk flask, add the 2-chloropyridine derivative (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Heat the reaction mixture to the required temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of 3-Ethynylpyridine via Sonogashira Coupling [15][16]

  • In a three-necked round-bottom flask, combine 3-bromopyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05-0.1 equiv.), and CuI (0.02-0.05 equiv.).

  • Purge the system with nitrogen and add an amine solvent such as diisopropylamine.

  • Add trimethylsilylacetylene (1.1-1.2 equiv.) and maintain the reaction at a controlled temperature (e.g., 30°C) for several hours.

  • Quench the reaction with water and extract with an organic solvent like dichloromethane.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain the silyl-protected intermediate.

  • Deprotect the intermediate by treatment with a base such as KOH in a mixture of methanol and dichloromethane at room temperature to yield 3-ethynylpyridine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the quintessential "click" reaction, provides a highly efficient and regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles from azides and terminal alkynes.[17]

  • 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine: The terminal alkyne of the propargyloxy group is an excellent substrate for CuAAC. The reaction is expected to proceed smoothly under standard click chemistry conditions, providing a straightforward route to triazole-functionalized pyridines. The 2-chloro-pyridine core is generally stable under these conditions and can be used for subsequent functionalization.

  • 3-ethynylpyridine: The terminal alkyne at the C3 position is also highly reactive in CuAAC reactions. This allows for the direct linkage of the pyridine ring to an azide-containing molecule, forming a stable triazole linker.

Comparative Analysis: Both molecules are expected to be highly reactive in CuAAC reactions, with reactivity primarily governed by the accessibility of the terminal alkyne. Given that both alkynes are sterically unhindered, their reactivity in CuAAC should be comparable. The choice between the two would therefore depend on the desired final structure and the need for an additional reactive handle (the C2-chloro group) for further diversification.

CuAAC_Reaction Reactants R¹-Alkyne + R²-Azide Product 1,4-disubstituted-1,2,3-triazole Reactants->Product [3+2] Cycloaddition Catalyst Cu(I) catalyst Catalyst->Reactants catalyzes

Caption: Schematic of the CuAAC "click" reaction.

Experimental Protocol: General Procedure for CuAAC (Adapted from standard literature procedures)[18][19]

  • In a reaction vial, dissolve the terminal alkyne (1.0 equiv.) and the azide (1.0-1.1 equiv.) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).

  • Add a copper(I) source (e.g., CuI or CuSO₄·5H₂O). If using a Cu(II) source, add a reducing agent (e.g., sodium ascorbate, 10-20 mol%).

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or recrystallization if necessary.

Summary of Reactivity and Synthetic Utility

The table below summarizes the comparative reactivity and synthetic utility of the two pyridine derivatives.

Reaction Type2-Chloro-5-(prop-2-yn-1-yloxy)pyridine3-ethynylpyridineComparison and Strategic Considerations
SNAr Highly Reactive at C2-ClUnreactive 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is the clear choice for introducing nucleophiles at the 2-position of the pyridine ring.
Sonogashira Coupling Reactive as Aryl Halide (at C2-Cl)Highly Reactive as Terminal Alkyne These molecules serve complementary roles. 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is the electrophile, while 3-ethynylpyridine is the nucleophile.
CuAAC (Click Chemistry) Highly Reactive (at terminal alkyne)Highly Reactive (at terminal alkyne)Both are excellent substrates. The choice depends on the desired final molecular architecture and the utility of the chloro-substituent for further diversification.

Conclusion for the Research Scientist

Both 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine and 3-ethynylpyridine are valuable building blocks for the synthesis of complex molecules in drug discovery and materials science. Their reactivity profiles, however, are distinct and complementary, offering different strategic advantages.

  • 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is a bifunctional linker, offering orthogonal reactivity. The terminal alkyne allows for facile conjugation via click chemistry or Sonogashira coupling, while the activated 2-chloro position provides a handle for subsequent functionalization through SNAr or other cross-coupling reactions. This makes it an ideal scaffold for building libraries of compounds with diverse substituents around the pyridine core.

  • 3-ethynylpyridine is a more direct and compact building block for introducing a pyridyl-alkyne motif. Its primary utility lies in reactions of the terminal alkyne, such as Sonogashira coupling and click chemistry, to directly link the pyridine ring to other molecular fragments.

The choice between these two reagents will ultimately be guided by the specific synthetic strategy and the desired final molecular architecture. A thorough understanding of their comparative reactivity, as outlined in this guide, will enable researchers to make informed decisions in the design and execution of their synthetic routes.

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  • Preprints.org. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product.
  • La Salle University. (n.d.). Substituent Effects.

Sources

Validation

Comparative stability of ether vs ester linkers in pyridine scaffolds

Ether vs. Ester Linkers in Pyridine Scaffolds: A Comparative Stability Guide for Drug Design In the development of targeted therapeutics—ranging from PROTACs and antibody-drug conjugates (ADCs) to lipid nanoparticles—lin...

Author: BenchChem Technical Support Team. Date: March 2026

Ether vs. Ester Linkers in Pyridine Scaffolds: A Comparative Stability Guide for Drug Design

In the development of targeted therapeutics—ranging from PROTACs and antibody-drug conjugates (ADCs) to lipid nanoparticles—linker topology is a critical determinant of a molecule's pharmacokinetic (PK) profile[1]. The pyridine ring is a privileged, electron-deficient heterocycle present in over 90 FDA-approved drugs due to its ability to enhance biochemical potency and cellular permeability[2]. However, when conjugating functional groups to a pyridine scaffold, the choice between an ether (C–O–C) and an ester (C–O–C=O) linkage fundamentally alters the molecule's metabolic fate.

As an application scientist, understanding the electronic interplay between the pyridine ring and the linker is essential for rationally designing either stable circulating drugs or labile prodrugs.

Structural Causality: The Pyridine Microenvironment

The stability of a linker is not an isolated property; it is heavily dictated by its immediate electronic microenvironment.

Ester Linkers (The Labile Approach): Esters are characterized by a highly electrophilic carbonyl carbon[3]. When an ester is conjugated directly to or adjacent to a pyridine ring, the heteroaromatic system exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the ester, increasing the electropositivity of the carbonyl carbon. Consequently, the activation energy for nucleophilic attack is lowered, making the ester highly susceptible to chemical hydrolysis by water and rapid enzymatic cleavage by circulating serine hydrolases (esterases) in human plasma[4][5]. This makes pyridine-ester conjugates ideal for prodrug strategies where metabolic lability is intentionally designed[6].

Ether Linkers (The Stable Approach): Ethers lack the electrophilic carbonyl group entirely, featuring a non-polar C–O bond[3]. Even under the electron-withdrawing influence of a pyridine scaffold, the ether oxygen can donate electron density into the pyridine ring via resonance, effectively stabilizing the linkage. Ethers are sterically and electronically shielded from nucleophilic attack and are entirely unrecognized by plasma esterases. They remain remarkably inert at physiological pH, requiring severe oxidative metabolism (e.g., CYP450-mediated O-dealkylation) or extreme acidic conditions to cleave[1][4].

DegradationMechanisms PyEster Pyridine-Ester Conjugate Esterase Serine Hydrolases (Plasma) PyEster->Esterase Substrate Recognition Water Aqueous Buffer (pH 7.4) PyEster->Water Electrophilic Attack PyEther Pyridine-Ether Conjugate PyEther->Esterase Steric/Electronic Evasion PyEther->Water Non-polar Linkage Degraded Rapid Cleavage (t1/2 < 2h) Esterase->Degraded Enzymatic Hydrolysis Stable Intact Molecule (t1/2 > 48h) Esterase->Stable No Cleavage Water->Degraded Chemical Hydrolysis Water->Stable Inert

Electronic and enzymatic degradation pathways of pyridine-linked conjugates.

Comparative Performance Data

To objectively compare these linkers, we evaluate their half-lives (


) under physiological conditions. The table below summarizes the quantitative stability metrics typically observed for these scaffolds.
Linker TypeScaffold ContextChemical Stability (Buffer pH 7.4)Plasma Stability (

)
Primary Degradation Mechanism
Ester (-COO-)Pyridine-3-ylLow to Moderate< 2 hoursEnzymatic hydrolysis (esterases) & base-catalyzed cleavage
Ether (-O-)Pyridine-3-ylExceptionally High> 48 hoursHighly resistant; requires CYP-mediated oxidation

Note: Replacing an ester with a non-ester linker (such as an ether or carbamate) is a proven strategy to increase the circulation longevity of lipid nanoparticles and targeted conjugates[1].

Self-Validating Experimental Workflows

Protocol A: Ex Vivo Human Plasma Stability Assay

This assay determines the enzymatic vulnerability of the linker.

Causality & Controls: We use pooled human plasma to normalize inter-individual variations in esterase expression. A positive control (e.g., Procaine) is mandatory; if the positive control does not degrade, the plasma batch is enzymatically dead, and the assay is invalid.

  • Preparation: Pre-warm pooled human plasma to 37°C. Spike the test compound (pyridine-ester or pyridine-ether) and the positive control into separate plasma aliquots to a final concentration of 1 µM (keep organic solvent <1% to prevent enzyme denaturation).

  • Kinetic Sampling: Incubate at 37°C with gentle shaking. At specific time points (0, 15, 30, 60, 120, and 240 mins), extract a 50 µL aliquot.

  • Enzymatic Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS). Why? Cold ACN instantly precipitates plasma proteins, permanently halting esterase activity at that exact second, while the IS corrects for downstream LC-MS/MS matrix effects.

  • Clarification: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to LC vials and analyze via LC-MS/MS (Multiple Reaction Monitoring). Plot the natural log of the remaining percentage versus time to calculate the

    
    .
    

PlasmaAssay S1 1. Incubation 37°C in Pooled Plasma (+ Positive Control) S2 2. Kinetic Sampling & Cold ACN Quench (Halts Enzymes) S1->S2 S3 3. Centrifugation 15,000g, 10 min (Protein Precipitation) S2->S3 S4 4. LC-MS/MS MRM Quantification vs. Internal Standard S3->S4

Self-validating ex vivo plasma stability workflow with enzymatic quenching.

Protocol B: Buffer Hydrolysis Kinetics

To isolate chemical stability from enzymatic degradation, the compound must be tested in an aqueous buffer.

Causality & Controls: Testing in Phosphate Buffered Saline (PBS) at pH 7.4 isolates the purely chemical vulnerability of the electrophilic carbonyl[7]. A highly labile ester (e.g., aspirin) should be run in parallel to confirm buffer pH integrity.

  • Preparation: Dissolve the compound in PBS (pH 7.4) at a concentration of 10 µM.

  • Incubation: Maintain the solution at 37°C in a temperature-controlled autosampler.

  • Continuous Monitoring: Program the HPLC-UV or LC-MS to inject a sample directly from the vial every 2 hours over a 48-hour period.

  • Data Analysis: Measure the disappearance of the parent peak and the appearance of the hydrolysis products (pyridine core + cleaved aliphatic/aromatic chain). Ether linkers should show a flat line (100% remaining), whereas ester linkers will exhibit a first-order decay curve.

Strategic Application in Drug Design

The decision between an ether and an ester linker on a pyridine scaffold should be driven by the therapeutic objective:

  • Choose Ether Linkers when designing systemic therapeutics (like PEGylated lipids or PROTACs) that require prolonged circulation times and strict resistance to premature cleavage[1].

  • Choose Ester Linkers when designing prodrugs or targeted delivery systems where the pyridine scaffold is meant to act as a traceless linker, rapidly releasing the active payload upon entering the bloodstream or specific intracellular compartments[6].

References

1.[4] Vedantu. Difference Between Ester and Ether: Key Structures, Properties & Uses. Available at:[Link] 2.[3] Psiberg. Ethers vs. Esters - Organic Compounds. Available at: [Link] 3.[6] ResearchGate. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link] 4.[2] National Institutes of Health (PMC). Pyridine: the scaffolds with significant clinical diversity. Available at:[Link] 5.[5] ChemRxiv. Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Available at:[Link] 6.[7] Rasayan Journal of Chemistry. Phosphate Ester Hydrolysis Promoted by an Amidopyridine Carboxylate Complex. Available at: [Link] 7.[1] Google Patents. US20050175682A1 - Polyethyleneglycol-modified lipid compounds and uses thereof. Available at:

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these, halogenated pyridines such as 2-Chloro-5-(prop-2-yn-1-yloxy)py...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these, halogenated pyridines such as 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine are valuable intermediates. However, their safe handling and disposal are paramount to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine, grounded in established safety protocols and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Based on data for analogous chemical structures, 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine should be treated as a hazardous substance. The pyridine ring itself is a key structural feature in many agricultural chemicals and is known to be a potential environmental hazard if not handled correctly.[1] Halogenated organic compounds, in general, require careful disposal, often through incineration at high temperatures, to prevent the formation of persistent environmental pollutants.[1]

Inferred Hazard Profile:

Hazard ClassificationPotential EffectRationale
Acute Toxicity (Oral) Harmful if swallowed.[2][3]Pyridine derivatives often exhibit oral toxicity.
Skin Corrosion/Irritation Causes skin irritation.[3][4][5]Halogenated pyridines are known skin irritants.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5]Direct contact can cause significant eye damage.
Specific Target Organ Toxicity May cause respiratory irritation.[3][4]Inhalation of dust or vapors can irritate the respiratory tract.
Hazardous to the Aquatic Environment Potentially harmful to aquatic life with long-lasting effects.[3]Pyridine and its derivatives can be toxic to aquatic organisms.

Given these potential hazards, it is imperative that 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is never disposed of down the drain or in regular trash.[6][7] All waste containing this compound must be treated as hazardous chemical waste.

Pre-Disposal Procedures: In-Lab Handling and Waste Segregation

Proper disposal begins the moment the chemical is deemed waste. Adherence to strict in-lab procedures is the first line of defense against accidental exposure and environmental contamination.

Step 1: Immediate Waste Containment

Any item that has come into direct contact with 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine, including contaminated labware, gloves, and absorbent materials from a spill, must be considered hazardous waste.[8]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[8]

  • Create a dedicated waste stream: Designate a specific, clearly labeled container for "Halogenated Organic Waste."

  • Check for incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents.[7][9] The propargyl group (prop-2-yn-1-yloxy) is an unsaturated moiety that could potentially react with strong oxidizers.

  • Solid vs. Liquid Waste: If you have both solid waste (e.g., contaminated filter paper) and liquid waste (e.g., residual solutions), they should ideally be collected in separate, appropriately labeled containers.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe accumulation and disposal of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine waste in a laboratory setting. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][10][11]

Phase 1: Waste Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste can be collected before being transferred to a central storage facility.[9][10]

  • Step 1: Select the Proper Container:

    • Use a container made of a material chemically compatible with halogenated organic compounds (e.g., a glass bottle or a high-density polyethylene (HDPE) carboy).[9][11]

    • Ensure the container has a secure, leak-proof screw cap.[6][9]

    • The container must be in good condition, with no cracks or signs of degradation.[8]

  • Step 2: Label the Container Correctly:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[8]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "2-Chloro-5-(prop-2-yn-1-yloxy)pyridine."

      • An accurate list of all components and their approximate concentrations.

      • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

      • The date on which waste was first added.

  • Step 3: Safe Storage Practices:

    • Keep the waste container closed at all times, except when adding waste.[8][9][10]

    • Store the container in a designated SAA, which should be clearly marked.[11]

    • Use secondary containment (such as a plastic tub) to catch any potential leaks.[6]

    • Do not fill the container beyond 90% capacity to allow for expansion.[11]

Phase 2: Arranging for Disposal
  • Step 4: Monitor Accumulation Limits:

    • Regulations limit the amount of hazardous waste that can be stored in an SAA (typically up to 55 gallons).[8][10]

    • Waste must be moved from the SAA to a central storage area within one year of the accumulation start date, or within three days once the container is full.[9][10]

  • Step 5: Request a Waste Pickup:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[10]

    • EHS personnel are trained to handle, transport, and arrange for the final disposal of the waste with a licensed hazardous waste disposal company.[6][10]

The final disposal method for halogenated organic compounds like 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine is typically high-temperature incineration in a facility permitted by the EPA.[1][12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine waste.

G cluster_lab In-Laboratory Procedures cluster_ehs EHS & Final Disposal A Waste Generation (e.g., residual solution, contaminated gloves) B Is the waste 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine or contaminated with it? A->B C Segregate as HALOGENATED ORGANIC WASTE B->C Yes D Select Compatible Container (Glass or HDPE with screw cap) C->D E Affix 'Hazardous Waste' Label (List contents, date, and hazards) D->E F Store in Designated SAA (Secondary containment, container closed) E->F G Monitor Accumulation (Date and volume) F->G H Request EHS Pickup (Follow institutional protocol) G->H I EHS Collection from Lab H->I Hand-off J Transfer to Licensed Hazardous Waste Facility I->J K Final Disposal (High-Temperature Incineration) J->K

Caption: Disposal workflow for 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine.

Contingency Planning: Spill and Exposure Response

Even with the best practices, accidents can happen. A clear and concise emergency plan is essential.

  • In case of skin contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of a spill:

    • Evacuate the immediate area and alert your colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.[7]

    • All materials used for cleanup are now considered hazardous waste and must be disposed of accordingly.[8]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of diligent hazard assessment, proper segregation, and compliant disposal are the cornerstones of safe and ethical scientific research.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved from [Link]

  • 2-Chloro-5-hydroxypyridine. (n.d.). PubChem. Retrieved from [Link]

  • 2-Chloro-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Material Safety Data Sheet: Pyridine. (n.d.). Avantor. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Appendix A: Disposal Procedures by Chemical. (2019, March 15). University of Wisconsin-Madison. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). ChemSupply Australia. Retrieved from [Link]

  • Chapter 7: Chemical Disposal Procedures. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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